2-Ethylpyrazine
Description
2-Ethylpyrazine has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIJIWMDBAGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065676 | |
| Record name | Ethylpyrazine | |
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Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |
| Record name | 2-Ethylpyrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-Ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 153.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-1.000 | |
| Record name | 2-Ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.67 [mmHg] | |
| Record name | 2-Ethylpyrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
13925-00-3, 1392-50-3 | |
| Record name | 2-Ethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Moldin | |
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| Record name | 2-Ethyl pyrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylpyrazine | |
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| Record name | Ethylpyrazine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |
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| Record name | 2-ETHYLPYRAZINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |
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| Record name | 2-Ethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and cocoa-like aroma.[1] This compound is naturally found in a variety of cooked or roasted foods, including baked goods, coffee, and meats, where it is formed through the Maillard reaction.[2] In addition to its significant role as a flavoring agent in the food and fragrance industries, this compound and its derivatives have garnered interest in the pharmaceutical sector for their potential biological activities, notably as first-generation H1-receptor antagonists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological activity of this compound.
Chemical Structure and Identification
This compound consists of a pyrazine ring substituted with an ethyl group at the C-2 position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Chemical Formula | C₆H₈N₂[1] |
| CAS Number | 13925-00-3[1] |
| FEMA Number | 3281[5] |
| InChI | InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[1] |
| SMILES | CCC1=NC=CN=C1[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 152-153 °C | [1] |
| Melting Point | -19 °C | |
| Density | 0.984 g/mL at 25 °C | [1] |
| Solubility | Soluble in water, organic solvents, and oils. | [1] |
| Vapor Pressure | 4.01 mmHg at 25°C | |
| Refractive Index | n20/D 1.498 | [1] |
| Flash Point | 42.78 °C |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethylenediamine
-
1,2-Propanediol
-
Oxidizing agent (e.g., copper chromite)
-
Solvent (e.g., high-boiling point ether)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separating funnel, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine and 1,2-propanediol in a suitable high-boiling point solvent.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Analytical Characterization
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier gas: Helium at a constant flow rate of 1.5 mL/min.[6]
Sample Preparation:
-
For liquid samples (e.g., food extracts), dilute with a suitable solvent like dichloromethane.
-
For solid samples, perform solvent extraction or headspace analysis.[7]
GC-MS Parameters:
-
Injector Temperature: 290 °C[6]
-
Oven Program:
-
Transfer Line Temperature: 280 °C[6]
-
Ion Source Temperature: 230 °C[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV[1]
-
Mass Range: m/z 40-400
NMR spectroscopy is essential for the structural elucidation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation: [8]
-
Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Cap the NMR tube and place it in the spectrometer.
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 8.51 (s, 1H), 8.41 (d, J = 2.6 Hz, 1H), 8.39 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.36 (t, J = 7.6 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 159.0, 144.3, 144.1, 142.3, 28.8, 13.5.
FTIR spectroscopy is used to identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]
Sample Preparation (Neat Liquid): [9]
-
Place a drop of neat this compound onto a KBr plate.
-
Place a second KBr plate on top and gently press to form a thin film.
-
Mount the plates in the sample holder of the FTIR spectrometer.
Analysis:
-
Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Characteristic peaks for the pyrazine ring and the ethyl group should be observed.
Biological Activity and Signaling Pathway
This compound is classified as a first-generation H1-receptor antagonist.[3] These compounds act as inverse agonists at the histamine H1 receptor, meaning they inhibit its constitutive activity.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[10] As an inverse agonist, this compound binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking this signaling pathway.
Visualizations
Caption: 2D structure of this compound.
Caption: Workflow for synthesis and analysis.
References
- 1. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. Antiallergic effects of H1-receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Formation and Analysis of 2-Ethylpyrazine in Roasted Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a vital volatile heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods.[1] Its presence is a hallmark of the complex chemical transformations that occur during roasting, primarily through the Maillard reaction. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various roasted food products, details its formation pathway, and presents comprehensive experimental protocols for its extraction and quantification.
Natural Occurrence of this compound
This compound is naturally formed during the heating of raw food materials that contain amino acids and reducing sugars.[2] It is a characteristic flavor component in a wide array of roasted products, including:
-
Coffee: Contributes to the characteristic roasted and nutty aroma profile.
-
Cocoa and Chocolate: Imparts important roasted and cocoa-like notes.
-
Nuts: A key aroma compound in roasted peanuts, almonds, and hazelnuts.[3][4]
-
Cereals and Baked Goods: Found in products like bread and fried potatoes.[5]
-
Roasted Meats: Contributes to the savory, roasted flavor profile.
-
Sesame Seeds: A significant volatile compound in roasted sesame seeds and their oil.[6][7]
The concentration of this compound can vary significantly depending on the specific food matrix, roasting conditions (temperature and time), and the initial composition of precursors.
Quantitative Data of this compound in Roasted Foods
The following table summarizes the quantitative data for this compound found in various roasted food products from cited literature. It is important to note that concentrations can vary widely based on the factors mentioned above.
| Food Product | Concentration Range | Analytical Method | Reference |
| Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [8] |
| Roasted Almonds | 0.05 - 0.32 µg/g | HS-SPME-GC-MS | [9] |
| Roasted Hazelnuts | Identified and quantified, but specific concentration not stated in abstract | GC-IMS | [3] |
| Roasted Sesame Seeds | Identified as a key aroma compound, concentration increases with roasting | GC-O-MS | [7] |
Formation Pathway of this compound
The primary route for the formation of this compound in roasted foods is the Maillard reaction. This complex series of non-enzymatic browning reactions involves the condensation of an amino group (from an amino acid) with a carbonyl group (from a reducing sugar). The subsequent series of rearrangements, degradations, and condensations leads to the formation of a diverse array of flavor and aroma compounds, including pyrazines.
The formation of this compound specifically involves the reaction of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with amino acids. While the exact precursors can vary, the general pathway involves the reaction of compounds like glyoxal or methylglyoxal with amino acids such as alanine or serine. The ethyl group is typically derived from the Strecker degradation of specific amino acids or from the fragmentation of sugars.
Caption: Simplified Maillard Reaction Pathway for this compound Formation.
Experimental Protocols
Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique. For the highest accuracy, Stable Isotope Dilution Assay (SIDA) is the gold standard.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol for this compound Analysis
This protocol is a general guideline and may require optimization based on the specific food matrix.
1. Sample Preparation:
-
Homogenize the roasted food sample to a fine powder or paste.
-
Weigh a precise amount of the homogenized sample (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound if not using SIDA, or another pyrazine not expected to be in the sample).
-
Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C).
-
Equilibrate the sample for a specific time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) with agitation.
3. GC-MS Analysis:
-
Injector: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode for a set time (e.g., 2-5 minutes).
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
4. Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing with an authentic standard.
-
Quantify the concentration of this compound by creating a calibration curve using standard solutions of known concentrations and the internal standard.
Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.
Stable Isotope Dilution Assay (SIDA) Protocol for this compound
SIDA is a highly accurate quantification method that uses a stable isotope-labeled analog of the analyte as an internal standard.
1. Synthesis and Purification of Labeled Standard:
-
A deuterated or ¹³C-labeled this compound standard is required. This may be commercially available or require custom synthesis.
-
The isotopic purity and concentration of the labeled standard must be accurately determined.
2. Sample Preparation:
-
Follow the same sample preparation steps as for the HS-SPME-GC-MS protocol.
-
Instead of a standard internal standard, add a precisely known amount of the stable isotope-labeled this compound to the sample.
3. HS-SPME-GC-MS Analysis:
-
The GC-MS analysis is performed as described in the previous protocol.
-
It is crucial to select specific, non-interfering ions for both the native (analyte) and the labeled this compound for quantification. For this compound (C₆H₈N₂), the molecular ion is at m/z 108. For a deuterated analog (e.g., d₃-2-ethylpyrazine), the molecular ion would be at m/z 111.
4. Quantification:
-
The concentration of this compound in the sample is calculated based on the ratio of the peak areas of the native and labeled compounds and the known amount of the labeled standard added. The response factor is typically assumed to be 1, as the chemical and physical properties of the analyte and its isotopologue are nearly identical.
Conclusion
This compound is a key aroma compound in a multitude of roasted foods, formed predominantly through the Maillard reaction. Its characteristic nutty and roasted notes are highly desirable in many food products. The accurate quantification of this compound is essential for quality control, flavor optimization, and research into the complex chemistry of food aromas. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and SIDA, provide robust frameworks for the analysis of this important flavor compound. Further research to expand the quantitative database of this compound across a wider range of roasted foods and processing conditions will continue to enhance our understanding of its role in food flavor.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 3. openpub.fmach.it [openpub.fmach.it]
- 4. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab [colab.ws]
- 5. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of aroma-active compounds in sesame hulls at different roasting temperatures by SAFE and GC-O-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 2-Ethylpyrazine via the Maillard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas in a wide array of thermally processed foods, including coffee, baked bread, and cooked meats.[1][2] Its formation is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. Understanding the intricacies of this compound formation is paramount for food scientists aiming to enhance flavor profiles and for professionals in drug development who may encounter pyrazine derivatives in their research. This technical guide provides a comprehensive overview of the formation of this compound, detailing the core chemical mechanisms, influential factors, quantitative data from model systems, and explicit experimental protocols for its analysis.
Core Mechanism of this compound Formation
The generally accepted mechanism for pyrazine formation during the Maillard reaction involves the initial condensation of an amino group with a carbonyl compound, followed by a series of reactions, most notably the Strecker degradation. This process leads to the formation of α-aminocarbonyl intermediates, which are the key building blocks for the pyrazine ring.
The formation of this compound, specifically, has been demonstrated to prominently arise from the thermal degradation of the amino acid L-serine.[1][2] The proposed mechanism involves a series of reactions including decarbonylation, dehydration, deamination, and aldol condensation to generate the necessary α-aminocarbonyl precursors.
A critical step in the formation of the ethyl side chain is the generation of four-carbon α-aminocarbonyl intermediates. From the thermal degradation of serine, two key precursors are formed: 1-amino-2-butanone and 2-aminobutanal.[1] The condensation of these intermediates with a two-carbon α-aminocarbonyl species, such as aminoacetaldehyde (derived from the decarbonylation and dehydration of serine), leads to the formation of this compound.
The pathway can be visualized as follows:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Ethylpyrazine
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed quantitative data, experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways and workflows. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.
General and Chemical Properties
This compound, a member of the pyrazine class, is a heterocyclic aromatic organic compound.[1] It is characterized by a pyrazine ring substituted with an ethyl group.[2] This compound is a significant contributor to the aroma and flavor of many cooked or roasted foods, such as coffee, peanuts, and baked goods, where it is formed through the Maillard reaction.[1][3] It possesses a distinct nutty, roasted, and earthy odor.[2][4]
Table 1: General and Chemical Identifiers for this compound
| Property | Value |
| IUPAC Name | This compound[5] |
| Synonyms | Ethylpyrazine, 2-Ethyl-1,4-diazine[1][5] |
| CAS Number | 13925-00-3[5] |
| Molecular Formula | C₆H₈N₂[5][6] |
| Molecular Weight | 108.14 g/mol [4][5] |
| Canonical SMILES | CCC1=NC=CN=C1[5] |
| InChI Key | KVFIJIWMDBAGDP-UHFFFAOYSA-N[5] |
Physical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[2][4] Its physical state and solubility are critical factors in its application in the flavor, fragrance, and pharmaceutical industries.[6]
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid[4][5][6] | Room Temperature |
| Boiling Point | 152 - 160 °C[4][5][6] | @ 760 mm Hg |
| Melting Point | -19 °C to -28 °C[4] | |
| Density | 0.981 - 1.000 g/mL[4][5] | @ 25 °C |
| Vapor Pressure | 1.27 - 4.01 mmHg[2][4] | @ 25 °C |
| Flash Point | 42.78 °C (109 °F)[2][7][8] | |
| Refractive Index | 1.493 - 1.508[2][4][5] | @ 20 °C |
| Solubility | Soluble in water, organic solvents, and oils[1][5] | |
| LogP | 0.69[5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | (90 MHz, CDCl₃) δ (ppm): 8.51-8.38 (m, 3H), 2.82 (q, 2H), 1.34 (t, 3H)[5] |
| ¹³C NMR | (25.16 MHz, CDCl₃) δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36[5] |
| Mass Spec (GC-MS) | Major ions (m/z): 107.0, 108.0, 80.0, 53.0, 52.0[5][9] |
| ATR-IR | Key Peaks (cm⁻¹): Data available from various sources[5] |
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of this compound. A common commercial route is the condensation reaction between ethylenediamine and a dicarbonyl compound.[1] Another approach involves the substitution reaction on a pre-existing pyrazine ring.
Detailed Protocol: Synthesis via Substitution
This protocol is a generalized representation of a substitution reaction to produce an alkylpyrazine.
-
Reaction Setup: In a reaction vessel, dissolve 2-methylpyrazine in a suitable solvent.
-
Catalyst and Reagents: Introduce a catalyst, such as an iron salt (e.g., FeSO₄·7H₂O), followed by the addition of a strong acid (e.g., concentrated sulfuric acid) and an oxidizing agent (e.g., hydrogen peroxide) under controlled temperature conditions.[10]
-
Alkylating Agent Addition: Add the ethylating agent (e.g., n-propionaldehyde, which can act as an ethyl source in this context) dropwise. The reaction temperature is typically maintained between 50-100 °C.[4][10]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture.
-
Neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the organic phase with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.[10]
-
Caption: Generalized Synthesis Workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound in various matrices.[11][12]
Detailed Protocol: Quantification by GC-MS
-
Sample Preparation:
-
For solid samples (e.g., food products), use a suitable extraction method like solvent extraction or solid-phase microextraction (SPME).
-
For liquid samples, a direct injection or a liquid-liquid extraction may be employed.
-
Prepare a series of calibration standards of this compound in a relevant solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-WAX).[13]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure separation of all volatile compounds.
-
Injector: Use a split/splitless injector, typically at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: An MS detector operating in electron ionization (EI) mode.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to identify compounds based on their mass spectra.
-
Use Selected Ion Monitoring (SIM) mode for quantification, focusing on characteristic ions of this compound (e.g., m/z 107, 108) to enhance sensitivity and selectivity.[5]
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the amount of this compound by constructing a calibration curve from the standards.
-
Caption: Analytical Workflow for this compound using GC-MS.
Chemical Reactions and Pathways
Maillard Reaction
This compound is a well-known product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[1][3] This reaction is crucial for the development of flavor and color in cooked foods.
The formation of pyrazines generally involves the condensation of α-aminocarbonyl intermediates, which are formed from the degradation of sugars and amino acids. The specific side-chain of the amino acid and the type of sugar influence the resulting pyrazine derivatives.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. echemi.com [echemi.com]
- 3. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]
- 4. pipzine-chem.com [pipzine-chem.com]
- 5. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethylpyrazine CAS#: 13925-00-3 [m.chemicalbook.com]
- 8. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]
- 9. Pyrazine, ethyl- [webbook.nist.gov]
- 10. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
The Biological Role of 2-Ethylpyrazine as a Semiochemical in Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal semiochemicals in insect communication, mediating a wide array of behaviors from alarm signaling to mate recognition. Among these, 2-Ethylpyrazine has emerged as a significant modulator of insect behavior, acting as a potent attractant for certain species. This technical guide provides a comprehensive overview of the biological role of this compound in insects, with a focus on its function as a semiochemical. We delve into the quantitative behavioral and electrophysiological responses of various insect species to this compound, present detailed experimental protocols for its study, and illustrate the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals in drug development exploring novel insect control strategies.
Introduction
Chemical communication is a cornerstone of insect survival and reproduction. Semiochemicals, the chemical signals that mediate these interactions, are classified based on the ecological context of the interaction. Pheromones, for instance, facilitate intraspecific communication, while allelochemicals mediate interspecific interactions. Pyrazines are a notable class of volatile organic compounds that function as crucial semiochemicals in the insect world.[1][2] They are involved in a variety of ecological roles, including alarm signaling, aposematism (warning coloration), aggregation, and mate recognition.[1][2]
This compound, a member of this important chemical family, has been identified as a significant semiochemical, particularly for its role as an attractant. Found in a variety of natural sources, including plants and microorganisms, this compound can signal the presence of food or suitable oviposition sites to certain insects.[3][4] Understanding the biological activity of this compound, from the molecular level of receptor interaction to the organismal level of behavioral response, is crucial for harnessing its potential in various applications, including the development of novel attractants for pest monitoring and control.
Biological Roles and Behavioral Responses
The primary documented role of this compound as a semiochemical is as an attractant for certain insect species. The behavioral responses elicited by this compound can vary significantly between species and even between different life stages of the same species.
Attractant in Drosophila melanogaster
Research on the larval stage of the fruit fly, Drosophila melanogaster, has provided significant insights into the behavioral effects of this compound. Studies have shown that this compound is a strong attractant for Drosophila larvae.[5] Interestingly, the closely related compound, 2-methylpyrazine, elicits a much weaker attractive response, highlighting the specificity of the olfactory system.[5] This difference in behavior, despite the structural similarity of the two molecules, underscores the fine-tuned nature of chemosensory perception in insects.
General Pyrazine Responses in Other Insects
While specific data for this compound across a wide range of insects is still emerging, the broader class of alkylpyrazines has been extensively studied, particularly as alarm pheromones in Hymenoptera, such as the red imported fire ant, Solenopsis invicta.[6][7] These compounds can induce a range of behaviors including rapid movement, aggression, and attraction to the source of the alarm.[6][7] Furthermore, electrophysiological studies have revealed that a diverse array of insect species, including those that have not co-evolved with fire ants, can detect these pyrazines, suggesting the presence of broadly tuned olfactory receptors for this class of compounds.[6][7]
Quantitative Data on Insect Responses to this compound
The following tables summarize the available quantitative data on the behavioral and electrophysiological responses of insects to this compound.
Table 1: Behavioral Response of Drosophila melanogaster Larvae to Pyrazines
| Compound | Response Index (RI)a |
| This compound | 0.80 ± 0.04 |
| 2-Methylpyrazine | 0.08 ± 0.10 |
a The Response Index (RI) is calculated as (S - C) / (S + C), where S is the number of larvae on the side with the stimulus and C is the number of larvae on the control side. An RI of 1 indicates complete attraction, while an RI of 0 indicates indifference. Data sourced from[5].
Table 2: Electrophysiological Responses of Drosophila melanogaster Larval Olfactory Receptor Neurons (ORNs) to Pyrazines
| Olfactory Receptor | Response to this compound (spikes/s)b | Response to 2-Methylpyrazine (spikes/s)b |
| Or33b | High | High |
| Or59a | High | High |
| Other Ors | Low to negligible | Low to negligible |
b Responses are categorized as High or Low based on the findings that most strong responses were observed from Or33b and Or59a, while other receptors showed minimal to no response. The study noted that the overall response profiles of the larval Or repertoire to this compound and 2-methylpyrazine were indistinguishable.[5]
Putative Olfactory Signaling Pathway
The perception of this compound and other pyrazines in insects is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensory hairs called sensilla on the insect's antennae.[8][9] Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor called Orco.[8][9]
Upon binding of this compound to a specific OR, the ion channel is thought to open, leading to an influx of cations and the depolarization of the OSN. This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the insect brain, where the information is further processed.
While the primary mechanism of insect olfaction is ionotropic, there is growing evidence for the involvement of metabotropic signaling pathways, including G-protein coupled receptors (GPCRs), in modulating the olfactory response.[6][10][11] These pathways may influence the sensitivity and kinetics of the neuronal response.
Caption: Putative insect olfactory signaling pathway for pyrazines.
Experimental Protocols
The study of this compound as a semiochemical involves a range of specialized experimental techniques. The following sections provide detailed methodologies for three key experimental approaches.
Olfactometer Bioassay
An olfactometer is used to study the behavioral response of insects to volatile chemicals. The Y-tube olfactometer is a common design for choice assays.
Methodology:
-
Apparatus: A glass Y-tube olfactometer is used, with each arm connected to a purified and humidified air stream.[12][13][14]
-
Stimulus Preparation: A solution of this compound in a suitable solvent (e.g., paraffin oil or hexane) is prepared at the desired concentration. A filter paper is impregnated with a known volume of the solution and placed in one arm of the olfactometer. The other arm contains a filter paper with the solvent alone as a control.
-
Insect Acclimation: Insects are starved for a defined period before the assay and acclimated to the experimental conditions.
-
Assay Procedure: A single insect is introduced at the base of the Y-tube. The insect's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Analysis: The number of insects choosing the stimulus arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the stimulus.[15]
Caption: Y-Tube Olfactometer Experimental Workflow.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. It provides a measure of the overall olfactory sensory input.
Methodology:
-
Antenna Preparation: An insect is immobilized, and one or both antennae are carefully excised. The antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.[1][3][15][16]
-
EAG Setup: The electrodes are connected to a high-impedance amplifier, which records the potential difference across the antenna. The antenna is continuously bathed in a stream of purified and humidified air.
-
Stimulus Delivery: A puff of air carrying a known concentration of this compound is injected into the continuous air stream directed at the antenna.
-
Recording: The change in the electrical potential of the antenna (the EAG response) upon stimulation is recorded and measured.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is quantified. Responses to different concentrations of the stimulus can be used to generate a dose-response curve.
Caption: Electroantennography (EAG) Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique used to separate and identify the components of a volatile chemical mixture, such as the semiochemicals released by an insect.
Methodology:
-
Volatile Collection: Volatiles are collected from the insect using methods like headspace solid-phase microextraction (SPME) or solvent extraction of exocrine glands.[17][18][19][20][21]
-
GC Separation: The collected volatile sample is injected into a gas chromatograph. The GC separates the different chemical components of the mixture based on their volatility and interaction with the stationary phase of the GC column.
-
MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The mass spectrum of each component is compared to a library of known spectra (e.g., NIST library) to identify the chemical. The retention time in the GC also aids in identification.
Caption: GC-MS Analysis of Insect Volatiles Workflow.
Conclusion and Future Directions
This compound plays a significant role as a semiochemical in the insect world, primarily functioning as an attractant. The quantitative data from Drosophila melanogaster larvae clearly demonstrates its potency and the specificity of the insect olfactory system. The widespread detection of related pyrazines across numerous insect orders suggests a conserved mechanism for pyrazine perception that warrants further investigation.
Future research should focus on several key areas. Firstly, expanding the range of insect species tested for their behavioral and electrophysiological responses to this compound is crucial to understand the breadth of its activity. Secondly, identifying the specific olfactory receptors that bind to this compound in different insect species will provide valuable insights into the molecular basis of its perception. Finally, a deeper understanding of the downstream signaling pathways, including the potential modulatory role of G-protein signaling, will offer a more complete picture of how this important semiochemical influences insect behavior. Such knowledge will be instrumental in developing innovative and environmentally benign strategies for pest management and for advancing our fundamental understanding of insect chemical communication.
References
- 1. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]
- 9. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins [mdpi.com]
- 10. DSpace [kops.uni-konstanz.de]
- 11. biorxiv.org [biorxiv.org]
- 12. 2.9. Y-Tube Olfactometer Behavioral Bioassays [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Experiment 3—Olfactometry Bioassays [bio-protocol.org]
- 15. Electroantennography - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 2.4. SPME Volatile Collections and GC-MS Analysis [bio-protocol.org]
- 18. Protocol for host volatile collection and mosquito behavior assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 2-Ethylpyrazine (CAS Number: 13925-00-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Ethylpyrazine (CAS No. 13925-00-3), a heterocyclic organic compound. The document details its physicochemical properties, synthesis methodologies, and analytical techniques. Furthermore, it addresses the associated hazards, toxicological data, and safety protocols. While primarily recognized as a significant flavor and fragrance component, this guide also explores the broader context of pyrazine derivatives in pharmaceutical research, including their potential biological activities and implications for drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma.[1] It is a member of the pyrazine class of compounds, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Nutty, roasted, musty, cocoa | [3] |
| Boiling Point | 152-153 °C at 760 mmHg | [4][5] |
| Melting Point | Not available | [5] |
| Density | 0.984 g/mL at 25 °C | [3] |
| Solubility | Soluble in water and organic solvents | [4] |
| Vapor Pressure | 1.67 mmHg | [4] |
| Refractive Index | n20/D 1.498 | [3] |
| Flash Point | 43 °C (109.4 °F) | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.34, 1.25 | [4] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36 | [4] |
| Mass Spectrometry (EI) | Dominant ions at m/z: 107, 108, 80, 53, 52 | [4] |
| Infrared (IR) Spectroscopy | Data available in spectral databases. | [4] |
Synthesis and Manufacturing
The industrial production of this compound can be achieved through several synthetic routes.
-
Condensation Reaction: A commercially viable method involves the condensation of ethylenediamine with a dicarbonyl compound such as 2,3-butanedione (diacetyl).[6] This reaction proceeds via a nucleophilic addition followed by cyclization and dehydration.[6]
-
Alkylation of Methylpyrazine: Another approach is the alkylation of 2-methylpyrazine with ethylene using metal catalysts like palladium or platinum on a support.[2]
-
Modified Chichibabin Synthesis: This method utilizes α-amino ketones or their equivalents as starting materials.[6]
Biological Activity and Drug Development Context
While this compound is primarily used in the food and fragrance industries, the pyrazine scaffold is of significant interest in medicinal chemistry. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.
Although direct studies on the specific signaling pathways of this compound are limited, research on related pyrazine compounds provides valuable insights for drug development professionals. For instance, certain pyrazine derivatives have been shown to influence multidrug resistance in cancer cell lines.
Diagram 1: Generalized Role of Pyrazine Derivatives in Modulating Multidrug Resistance
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB008533) - FooDB [foodb.ca]
- 6. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Ethylpyrazine: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 2-Ethylpyrazine (CAS No. 13925-00-3), a heterocyclic aromatic compound with applications in the flavor and fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₈N₂[1]
-
Molecular Weight: 108.14 g/mol [1]
-
Description: this compound is a colorless liquid. It is a member of the pyrazine class of compounds, where a pyrazine ring is substituted with an ethyl group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons on the pyrazine ring and the protons of the ethyl substituent.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.49 | Singlet | H-3 |
| ~8.48 | Singlet | H-5 |
| ~8.40 | Singlet | H-6 |
| ~2.85 | Quartet | -CH₂- (Ethyl group) |
| ~1.34 | Triplet | -CH₃ (Ethyl group) |
Data sourced from public databases and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~158.86 | C-2 |
| ~144.20 | C-3 |
| ~144.00 | C-5 |
| ~142.17 | C-6 |
| ~28.68 | -CH₂- (Ethyl group) |
| ~13.36 | -CH₃ (Ethyl group) |
Data sourced from the Human Metabolome Database and PubChem.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C-N bonds, as well as aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970 | Strong | Aliphatic C-H Stretch (CH₃) |
| ~2930 | Strong | Aliphatic C-H Stretch (CH₂) |
| ~1550 | Strong | C=N Stretch (Pyrazine ring) |
| ~1480 | Strong | C=C Stretch (Pyrazine ring) |
| ~1150 | Strong | C-N Stretch (Pyrazine ring) |
| ~1030 | Medium | In-plane C-H Bend |
| ~850 | Strong | Out-of-plane C-H Bend |
Assignments are based on typical IR absorption frequencies for pyrazine derivatives.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 108 | 68.84 | [M]⁺ (Molecular Ion) |
| 107 | 99.99 | [M-H]⁺ |
| 80 | 25.33 | [M-C₂H₄]⁺ |
| 53 | 20.93 | [C₃H₃N]⁺ |
| 52 | 20.09 | [C₃H₂N]⁺ |
Data obtained from GC-MS analysis.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The data presented were acquired on JEOL (90 MHz for ¹H) and Varian (25.16 MHz for ¹³C) spectrometers.[1]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small drop of neat this compound liquid is placed directly onto the ATR crystal.
-
Instrumentation: The data presented was acquired using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[1]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution of this compound into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z). The data presented was acquired using an EI-B type instrument.[1]
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic methods for structure elucidation.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Ethylpyrazine in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Ethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile organic compound contributing to the aroma and flavor profiles of various foods and is also of interest in other research domains. The protocols provided herein cover sample preparation using both solvent extraction and headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis. This document provides detailed experimental parameters, method validation data, and protocols to ensure accurate and reproducible quantification of this compound in complex matrices.
Introduction
This compound (C₆H₈N₂) is a member of the pyrazine class of compounds, which are known for their potent aroma characteristics, often described as nutty, roasted, or cocoa-like.[1] It is a key flavor component in a variety of thermally processed foods such as coffee, roasted nuts, and baked goods.[2][3] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where volatile organic compounds can serve as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile compounds.[4] This application note presents validated methodologies for the determination of this compound, providing researchers with the necessary tools for reliable quantification.
Experimental Protocols
Two primary sample preparation techniques are presented: traditional solvent extraction, suitable for a wide range of solid and liquid samples, and headspace solid-phase microextraction (HS-SPME), a solvent-free technique ideal for volatile analysis.
Protocol 1: Solvent Extraction
This protocol is adapted from a validated method for the analysis of alkylpyrazines in coffee.[2][3][5][6][7]
1. Sample Preparation: a. Weigh 15 g of the homogenized solid sample (e.g., ground coffee) into a Soxhlet extraction thimble. b. Add an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) to the sample. c. Place the thimble into a Soxhlet extractor. d. Add 250 mL of dichloromethane to the round-bottom flask. e. Perform the extraction for 5 hours. f. After extraction, concentrate the extract to a final volume of 1-5 mL using a rotary evaporator at 40°C.
2. GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized method based on established procedures for pyrazine analysis in food matrices.[2][3][5]
1. Sample Preparation: a. Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial. b. Add a suitable internal standard. c. Seal the vial with a PTFE/silicone septum. d. Equilibrate the sample in a heating block at 80°C for 20 minutes with agitation.
2. HS-SPME Procedure: a. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial at 50°C for 50 minutes.[3] b. Retract the fiber and immediately insert it into the GC injector for thermal desorption.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for 1 min) |
| Oven Temperature Program | Initial temperature 40°C, hold for 3 min, ramp to 200°C at 3°C/min, hold for 5 min.[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Selected Ions for this compound (m/z):
-
Quantifier Ion: 107
-
Qualifier Ions: 108, 80
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables provide examples of expected results for method validation and sample analysis.
Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.07 - 2 ng/g |
| Limit of Quantification (LOQ) | 0.2 - 6 ng/g |
| Recovery | 91.6 - 109.2% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: LOD, LOQ, and recovery values are ranges compiled from similar pyrazine analyses and may vary depending on the matrix and specific instrumentation.[2][3]
Sample Analysis: this compound Concentration in Coffee
| Coffee Sample | This compound Concentration (mg/kg) |
| Commercial Blend 1 | 5.8 |
| Commercial Blend 2 | 7.2 |
| Decaffeinated Blend 1 | 2.5 |
| Decaffeinated Blend 2 | 3.1 |
Data is representative and adapted from literature values for roasted coffee.[2][3]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Method Validation Parameters
Caption: Interdependence of method validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Characterization of Capsule-Brewed Espresso Coffee Aroma from the Most Widespread Italian Brands by HS-SPME/GC-MS [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Ethylpyrazine using Stable Isotope Dilution Analysis (SIDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty, roasted, and earthy aroma. It is a significant flavor component in a wide variety of thermally processed foods and beverages, including coffee, cocoa, peanuts, and baked goods.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in understanding its formation through the Maillard reaction during cooking and processing.
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[1] The method relies on the use of a stable isotope-labeled analogue of the target analyte as an internal standard. This standard, in this case, a deuterated form of this compound (e.g., [²H₅]-2-ethylpyrazine), is added to the sample at the beginning of the analytical procedure. Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis, thereby correcting for matrix effects and variations in extraction efficiency. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer.
These application notes provide a detailed protocol for the quantification of this compound in various matrices using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the concentration of this compound and related alkylpyrazines in various food products as determined by Stable Isotope Dilution Analysis.
Table 1: Concentration of this compound in Roasted Coffee
| Coffee Sample | This compound (mg/kg) | Total Alkylpyrazines (mg/kg) | Reference |
| Commercially Available Ground Coffee (Range) | Not specified individually | 82.1 - 211.6 | [1][2] |
| Decaffeinated Coffee (Compared to regular) | Lower by a factor of 0.3-0.7 | Lower by a factor of 0.3-0.7 | [1][2] |
Table 2: Method Validation Data for SIDA of Alkylpyrazines in a Model Food Matrix (Semolina)
| Alkylpyrazine | Recovery (%) |
| 2-Methylpyrazine | 98 |
| 2,5-Dimethylpyrazine | 102 |
| 2,6-Dimethylpyrazine | 101 |
| This compound | 99 |
| 2,3-Dimethylpyrazine | 97 |
| 2-Ethyl-5-methylpyrazine | 103 |
| 2,3,5-Trimethylpyrazine | 101 |
| 2-Ethyl-3-methylpyrazine | 96 |
| 2-Ethyl-3,5-dimethylpyrazine | 104 |
| 2,3,5,6-Tetramethylpyrazine | 102 |
| 2,3-Diethyl-5-methylpyrazine | 105 |
Data adapted from Pickard et al., J. Agric. Food Chem. 2013, 61, 26, 6274–6281.[3]
Experimental Protocols
Preparation of Standards
1.1. Native this compound Stock Solution (1 mg/mL):
-
Weigh 10 mg of high-purity this compound into a 10 mL volumetric flask.
-
Dissolve in and bring to volume with methanol.
-
Store at -20°C.
1.2. Deuterated Internal Standard ([²H₅]-2-Ethylpyrazine) Stock Solution (1 mg/mL):
-
Weigh 10 mg of [²H₅]-2-Ethylpyrazine into a 10 mL volumetric flask.
-
Dissolve in and bring to volume with methanol.
-
Store at -20°C. Note: The synthesis of deuterated alkylpyrazines often involves the use of a deuterated Grignard reagent with a corresponding chloropyrazine.[1]
1.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the native this compound stock solution into a constant volume of the deuterated internal standard solution.
-
A typical calibration range for food analysis may be from 0.01 to 10 µg/mL.
-
Dilute the standards with the extraction solvent (e.g., water or dichloromethane).
Sample Preparation (Example: Coffee)
-
Weigh 5 g of ground coffee into a 50 mL centrifuge tube.
-
Add a known amount of the [²H₅]-2-Ethylpyrazine internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 20 mL of the extraction solvent. Water has been shown to be a superior extraction solvent compared to dichloromethane for alkylpyrazines in coffee.[1][2]
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract using an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 1 minute, and centrifuging at 4000 rpm for 5 minutes.
-
Carefully collect the organic (bottom) layer using a Pasteur pipette.
-
Repeat the liquid-liquid extraction two more times, combining the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 3: Suggested Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | 108 | 80 |
| [²H₅]-2-Ethylpyrazine | 113 | 85 |
Note: The exact m/z values should be confirmed by injecting pure standards and observing the mass spectra.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both the native this compound and the deuterated internal standard.
-
Calculate the response ratio (Area of native analyte / Area of internal standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.
Visualizations
Caption: Experimental workflow for the SIDA of this compound.
Caption: Principle of Stable Isotope Dilution Analysis.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Ethylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of 2-Ethylpyrazine using High-Performance Liquid Chromatography (HPLC). This compound is a heterocyclic aromatic organic compound found in various food products and is also utilized as a flavoring agent. Its accurate quantification is crucial for quality control in the food and beverage industry and for research in sensory sciences. While gas chromatography is a common method for analyzing volatile pyrazines, HPLC offers a robust alternative, particularly for less volatile derivatives or when GC is not available.
This guide outlines two primary HPLC methodologies: a standard reversed-phase approach and a normal-phase method using a chiral stationary phase, which has proven effective for the separation of closely related pyrazine isomers.
Method 1: Reversed-Phase HPLC for General Pyrazine Analysis
Reversed-phase HPLC (RP-HPLC) is a common starting point for the analysis of pyrazines.[1][2] This method is suitable for the quantification of this compound in various sample matrices.
Experimental Protocol
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.) is recommended.[2]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: An isocratic mixture of acetonitrile/water or methanol/water. The exact ratio should be optimized for best separation, starting with a lower percentage of the organic modifier. For some pyrazines, a mobile phase with ≤25% acetonitrile in water has been effective.[1]
3. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min[2]
-
Detection Wavelength: 270 nm[2]
-
Column Temperature: Ambient (e.g., 25 °C)[2]
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
5. Sample Preparation:
-
Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the typical chromatographic parameters for the reversed-phase analysis of pyrazines, including this compound.
| Parameter | Value | Reference |
| Column | Capcell Pak C18 (5 µm, 250 mm x 4.6 mm i.d.) | [2] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | [1][2] |
| Flow Rate | 0.6 mL/min | [2] |
| Detection | UV at 270 nm | [2] |
| Temperature | Ambient (25 °C) | [2] |
Method 2: Normal-Phase HPLC on a Chiral Stationary Phase for High-Resolution Separation
For complex mixtures or for the separation of closely related pyrazine isomers, a normal-phase method on a chiral stationary phase has been shown to provide excellent resolution.[1][3] While this compound itself is not chiral, this type of column can effectively separate regio-isomers, demonstrating its utility for high-resolution separations of structurally similar, non-chiral compounds.[1] The following protocol is adapted from a validated method for the separation of 2-ethyl-5(6)-methylpyrazine isomers and serves as an excellent starting point for method development for this compound.[1]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Agilent HP 1260).[1]
-
Column: Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)) column (250 mm × 4.6 mm i.d., 5 µm particle size).[1]
2. Reagents and Mobile Phase:
-
Hexane (HPLC grade)
-
Cyclohexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Mobile Phase Option A: Hexane/Isopropanol (e.g., 99:1 v/v).[1][3]
-
Mobile Phase Option B: Cyclohexane/Isopropanol (e.g., 99:1 v/v).[1][3] The separation efficiency increases with a lower ratio of isopropanol.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 270 nm (or optimized for this compound)
-
Column Temperature: Ambient
-
Injection Volume: 1 µL[1]
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in hexane or cyclohexane.[1]
-
For quantitative analysis, an external standard such as 2-ethyl-3-methylpyrazine can be used.[1] A standard curve for a similar pyrazine showed excellent linearity (R² = 0.9999) in the concentration range of 1 to 32 µg/µL.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the chromatographic parameters for the high-resolution normal-phase separation of pyrazine isomers, which can be adapted for this compound.
| Parameter | Value | Reference |
| Column | Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 µm) | [1] |
| Mobile Phase | Hexane/Isopropanol (99:1 v/v) or Cyclohexane/Isopropanol (99:1 v/v) | [1][3] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 270 nm | |
| Temperature | Ambient | |
| External Standard Example | 2-ethyl-3-methylpyrazine | [1] |
| Linearity Example (R²) | 0.9999 | [1] |
Experimental Workflows
The following diagrams illustrate the logical workflow for each HPLC method.
References
Application Notes: The Role of 2-Ethylpyrazine in Nutty and Roasted Flavor Profiles
Application Notes: 2-Ethylpyrazine as a Fragrance Ingredient in Perfumery
Introduction
2-Ethylpyrazine (CAS No. 13925-00-3) is a heterocyclic aromatic organic compound that belongs to the pyrazine family.[1] It is a volatile aroma compound found naturally in various roasted, toasted, or fermented foods such as coffee, bread, and cocoa.[2][3] In the fragrance industry, this compound is a valuable ingredient prized for its unique and potent olfactory profile.[4][5]
Odor Profile and Characteristics
This compound possesses a characteristic nutty, roasted, and earthy aroma.[5][6] Its scent is often described with nuances of cocoa, peanut, and a subtle smokiness.[1][2] This complexity allows it to be used in a variety of fragrance compositions to impart warmth, depth, and a gourmand quality.[4][7][8]
Applications in Perfumery
This compound is utilized in fine fragrances, personal care products, and home fragrances to:
-
Add Gourmand Notes: Its nutty and roasted character makes it an excellent choice for creating edible, dessert-like scents. It can enhance chocolate, coffee, and nutty accords in perfumes.[9]
-
Enhance Woody and Earthy Accords: The earthy facets of this compound can complement and boost woody and mossy notes, adding a natural and grounding element to fragrances.[9]
-
Provide Complexity and Depth: In trace amounts, it can add a sophisticated, warm, and savory nuance to floral, oriental, and chypre fragrances.[4][9]
-
Create Novel Scent Experiences: As a specialty chemical, it enables perfumers to craft unique and memorable aromatic profiles that stand out in the market.[7]
Stability and Formulation
This compound is generally stable under normal temperature and pressure conditions.[5] However, its stability can be affected by exposure to high temperatures, open flames, or strong oxidizing agents.[5] It is soluble in water, organic solvents, and oils, making it versatile for incorporation into various fragrance bases such as alcohol, glycols, or absorbent solids.[2][10]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H8N2 | [7] |
| Molecular Weight | 108.14 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Boiling Point | 152.0 to 160.0 °C | [2][5] |
| Melting Point | -19 to -28 °C | [5] |
| Density | 0.981 - 1.000 g/mL at 25 °C | [2][5] |
| Vapor Pressure | 1.27 - 1.67 mmHg at 25 °C | [2][5] |
| Flash Point | 42.78 - 46 °C | [3][5] |
| Solubility | Soluble in water, organic solvents, oils | [2] |
| Purity (typical) | ≥99.0% | [7][11] |
| Normal Use Levels | 0.5 - 10 ppm in finished consumer product | [12] |
Experimental Protocols
1. Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the methodology for determining the purity of a this compound sample and confirming its identity.
Objective: To separate and identify the components of a volatile sample containing this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the most widely used technique for analyzing pyrazines.[13][14]
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethanol) to a concentration of approximately 100 ppm.
-
For analysis of fragrances in a complex matrix (e.g., a consumer product), Headspace Solid-Phase Microextraction (HS-SPME) can be employed to extract volatile compounds.[14][15][16]
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating pyrazines.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[17]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 230 °C at a rate of 4 °C/min.
-
-
Injector Temperature: 250 - 270 °C.[17]
-
Injection Mode: Splitless for 0.5 minutes.
-
-
MS Conditions:
-
Data Analysis:
-
The identity of this compound is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[13][14]
-
Purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Retention indices (RIs) can be used for unambiguous identification, especially to differentiate between isomers.[13]
-
2. Sensory Evaluation of this compound in a Fragrance Composition
This protocol describes a method for assessing the olfactory characteristics of this compound when incorporated into a fragrance blend.
Objective: To characterize the sensory attributes of this compound and its impact on a fragrance formulation.
Methodology:
-
Panel Selection:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1% in ethanol).
-
Prepare a control fragrance formulation (without this compound) and a test fragrance formulation containing a specific concentration of this compound (e.g., 0.1%).
-
Dip standard fragrance blotters into each solution for a consistent duration and allow the solvent to evaporate for a set time before evaluation.
-
-
Evaluation Procedure:
-
The evaluation should be conducted in a well-ventilated, odor-free environment.[20]
-
Present the coded samples (control and test) to the panelists in a randomized order.
-
Panelists will evaluate the odor of each blotter at different time intervals (e.g., top notes at 5 minutes, middle notes at 30 minutes, and base notes at 2 hours) to assess the evolution of the fragrance.[18]
-
-
Data Collection:
-
Panelists will rate the intensity of various sensory attributes on a structured scale (e.g., a 10-point scale). Attributes for this compound could include: nutty, roasted, earthy, cocoa, smoky, and overall fragrance appeal.[14][21]
-
Descriptive analysis can also be used, where panelists provide descriptive terms for the perceived aroma.[14][19]
-
-
Data Analysis:
-
Analyze the quantitative data using statistical methods (e.g., ANOVA) to determine if there are significant differences between the control and test samples.
-
Compile the descriptive terms to create an odor profile for this compound within the fragrance context.
-
Visualizations
Caption: General olfactory signaling pathway for an odorant like this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of this compound properties to its applications.
References
- 1. Showing Compound this compound (FDB008533) - FooDB [foodb.ca]
- 2. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pipzine-chem.com [pipzine-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-methyl-3-ethylpyrazine | Flavor & Aroma Chemical Manufacturer [chemicalbull.com]
- 9. scentjourner.com [scentjourner.com]
- 10. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 15. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. umbrex.com [umbrex.com]
- 19. researchgate.net [researchgate.net]
- 20. media.timtul.com [media.timtul.com]
- 21. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
The Role of 2-Ethylpyrazine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction: 2-Ethylpyrazine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. While not an active pharmaceutical ingredient itself, its pyrazine core is a key structural motif in several drugs with diverse therapeutic applications, including anti-cancer, anti-diabetic, and anti-inflammatory agents. This document provides a detailed overview of the application of this compound as a pharmaceutical intermediate, complete with synthetic protocols for key transformations and insights into the signaling pathways of the resulting pharmaceuticals.
I. Synthetic Applications of this compound
This compound is a valuable precursor for the synthesis of more complex pyrazine derivatives, primarily pyrazine-2-carboxylic acid and its analogs. These carboxylic acids are then incorporated into the final drug molecules.
Synthesis of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is a key intermediate in the synthesis of the proteasome inhibitor Bortezomib , used in the treatment of multiple myeloma. The synthesis from a pyrazine derivative involves the oxidation of the ethyl group.
Experimental Protocol: Oxidation of a Pyrazine Derivative to Pyrazine-2,3-dicarboxylic acid
While a direct protocol for this compound oxidation was not explicitly detailed in the reviewed literature, a general method for oxidizing a quinoxaline (a benzopyrazine) to pyrazine-2,3-dicarboxylic acid using an inorganic oxidizer can be adapted. This highlights the general principle of oxidizing alkyl side chains on the pyrazine ring.
-
Reaction: Quinoxaline is oxidized using sodium chlorate in an acidic medium with a copper sulfate catalyst.[1]
-
Reagents and Conditions:
-
Quinoxaline
-
Sodium chlorate (oxidizing agent)
-
Copper sulfate pentahydrate (catalyst)
-
Concentrated sulfuric acid
-
Water (solvent)
-
Temperature: 80-90°C[1]
-
-
Procedure:
-
In a reaction flask, dissolve copper sulfate and sulfuric acid in water.
-
Heat the solution to 40-50°C and add quinoxaline.
-
Continue heating to 80°C and add sodium chlorate in portions.
-
After the reaction is complete, the product is isolated by filtration and purified.
-
-
Yield: A yield of 49.2% for 2,3-pyrazinedicarboxylic acid was reported in one instance of this method.[1]
Table 1: Quantitative Data for Pyrazine-2,3-dicarboxylic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Quinoxaline | [1] |
| Oxidizing Agent | Sodium Chlorate | [1] |
| Catalyst | Copper Sulfate | [1] |
| Reaction Temperature | 80-90°C | [1] |
| Yield | 49.2% | [1] |
Synthesis of 5-Methylpyrazine-2-carboxylic Acid
5-Methylpyrazine-2-carboxylic acid is a crucial intermediate for the synthesis of the anti-diabetic drug Glipizide . This intermediate can be synthesized from 2,5-dimethylpyrazine.
Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid from 2,5-Dimethylpyrazine
-
Reaction: 2,5-dimethylpyrazine is chlorinated, followed by esterification, alkalisis, and oxidation to yield 5-methylpyrazine-2-carboxylic acid.[2]
-
Reagents and Conditions:
-
2,5-Dimethylpyrazine
-
N-chlorosuccinimide (chlorinating agent)
-
Subsequent reagents for esterification, hydrolysis, and oxidation.
-
-
Yield: Specific quantitative data for each step was not available in the reviewed literature.
Another method involves the oxidation of 3-methyl benzopyrazine.[3]
-
Reaction: 3-methyl benzopyrazine is oxidized with an inorganic oxidizer, followed by acidification and decarboxylation.
-
Yield: The final product is obtained with a purity of ≥99% (HPLC).[3]
Synthesis of 2-Acetylpyrazine
2-Acetylpyrazine, an important intermediate, can be synthesized from this compound. It is a precursor for various pharmaceuticals.
Experimental Protocol: Synthesis of 2-Acetylpyrazine from this compound
-
Reaction: this compound undergoes a substitution reaction with chlorine gas, followed by hydrolysis to yield 2-acetylpyrazine.[4]
-
Reagents and Conditions:
-
Yield: The yield of the intermediate can reach over 80%.[4]
Table 2: Quantitative Data for 2-Acetylpyrazine Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Catalyst | Benzoyl Peroxide | [4] |
| Reaction Temperature | 70-75°C | [4] |
| Intermediate Yield | >80% | [4] |
II. Pharmaceutical Applications and Signaling Pathways
Bortezomib (Velcade®)
Application: Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[5]
Synthesis: The synthesis of Bortezomib involves the coupling of pyrazine-2-carboxylic acid with a boronic acid-containing peptide fragment.
Signaling Pathway: Bortezomib reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[6][7] This inhibition disrupts the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells. A critical pathway affected is the NF-κB signaling pathway. By preventing the degradation of the NF-κB inhibitor, IκB, Bortezomib blocks the activation of NF-κB, which is crucial for cancer cell survival and proliferation.[7][8]
References
- 1. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]
- 2. Synthisis of 5-methylprazine-2-carboxylic acid [chinjmap.com]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 8. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethylpyrazine in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty and roasted aroma. While extensively used in the food and fragrance industries, emerging research has highlighted its potential as a semiochemical in agricultural pest management.[1] As a naturally occurring compound found in various cooked foods and produced by some organisms, this compound offers an environmentally conscious alternative to conventional synthetic pesticides.[1] Its role as a signaling molecule can be harnessed to manipulate insect behavior for monitoring, trapping, and disruption of pest populations.
These application notes provide a comprehensive overview of the current understanding of this compound's role in pest management, detailed experimental protocols for its evaluation, and a summary of available quantitative data.
Mechanism of Action: A Semiochemical Approach
This compound primarily functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. In the context of pest management, it can act as:
-
Alarm Pheromone: In some social insects, like the red imported fire ant (Solenopsis invictal), certain pyrazine analogues elicit a significant alarm response, causing behaviors such as aggression and dispersal.[2]
-
Attractant/Repellent: Depending on the insect species and the concentration, pyrazines can act as either attractants, luring pests to traps, or repellents, driving them away from crops. Pyrazines are known to be used by aposematic (warningly colored) insects to deter predators.
-
Oviposition Deterrent/Stimulant: The presence of this compound on a plant surface can influence the egg-laying behavior of female insects, either deterring them from ovipositing or, in some cases, attracting them.
The perception of this compound by insects occurs through the olfactory system. The molecule binds to specific odorant receptors (ORs) on the antennae of the insect, triggering a signaling cascade that results in a behavioral response.
Quantitative Data on Insect Response to this compound
Quantitative data on the efficacy of this compound against a wide range of agricultural pests is still an emerging area of research. The most detailed studies have been conducted on the red imported fire ant.
Table 1: Electroantennogram (EAG) and Behavioral Responses of Solenopsis invicta to 2-Ethyl-5(6)-methylpyrazine (EMP) Isomers
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Behavioral Response (Mean number of ants responding ± SE) |
| 2-Ethyl-6-methylpyrazine (2E6MP) | 1 | 0.25 ± 0.03 | 15.3 ± 1.5 |
| 2-Ethyl-5-methylpyrazine (2E5MP) | 1 | 0.27 ± 0.04 | 16.1 ± 1.8 |
| EMP Mixture (1:1) | 1 | 0.26 ± 0.03 | 15.8 ± 1.6 |
| Hexane (Control) | - | 0.05 ± 0.01 | 2.1 ± 0.5 |
Data extracted from a study on the separation and bioactivity of 2-ethyl-5(6)-methylpyrazine isomers on Solenopsis invicta workers.
Experimental Protocols
Electroantennography (EAG) Bioassay
This protocol is adapted from studies on the red imported fire ant and can be modified for other insect species.
Objective: To measure the electrical response of an insect's antenna to this compound, indicating its detection by olfactory sensory neurons.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
-
Live insects
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. The solvent alone is used as a control.
-
Antenna Preparation: Anesthetize an insect by cooling. Under a dissecting microscope, carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution. One electrode is placed at the base of the antenna, and the other is placed at the tip.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The stimulus is delivered by puffing air through the Pasteur pipette containing the odorant-impregnated filter paper into the continuous airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The EAG system records the change in electrical potential from the antenna in response to the stimulus. The amplitude of the depolarization is measured.
-
Data Analysis: The response to the solvent control is subtracted from the response to this compound to obtain the net EAG response. Responses to different concentrations can be plotted to generate a dose-response curve.
Behavioral Bioassay (Alarm Response in Ants)
Objective: To assess the behavioral response of ants to this compound.
Materials:
-
This compound solutions of known concentrations
-
Micropipettes
-
Small filter paper discs
-
Foraging arena (e.g., a petri dish)
-
Colony of ants
Procedure:
-
Arena Setup: Place a group of quiescent worker ants in the foraging arena and allow them to acclimate.
-
Stimulus Application: Apply a small, measured amount (e.g., 1 µL) of the this compound solution to a filter paper disc. A disc with solvent only serves as a control.
-
Observation: Introduce the filter paper disc into the arena.
-
Data Collection: Record the number of ants exhibiting alarm behaviors (e.g., running, aggression, releasing their own alarm pheromones) within a set time frame (e.g., 30 seconds).
-
Replication: Repeat the experiment with multiple groups of ants and different concentrations of this compound.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signal Transduction Pathway
The following diagram illustrates the general mechanism of odorant detection in insects.
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for Evaluating this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a pest management agent.
Caption: A logical workflow for the evaluation of this compound in pest management.
Potential Applications in Pest Management
Based on its semiochemical properties, this compound can be integrated into various pest management strategies:
-
Monitoring: Lures containing this compound can be used in traps to monitor the presence and population density of specific pests, allowing for more targeted and timely interventions.
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Mass Trapping: High concentrations of this compound in traps could be used to attract and capture a large number of pests, thereby reducing their population and subsequent crop damage.
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Push-Pull Strategy: this compound could be used as a repellent ("push") in the main crop, while an attractant is used in a trap crop ("pull") away from the main crop.
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Mating Disruption: In some cases, the release of high concentrations of a semiochemical can interfere with the ability of male insects to locate females, thus disrupting mating and reducing the next generation's population.
Future Research Directions
While the potential of this compound in pest management is promising, further research is needed in several key areas:
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Screening against a wider range of agricultural pests: Studies are needed to determine the attractive, repellent, or oviposition-deterring effects of this compound on other economically important pests such as aphids, beetles, and moths.
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Field Trials: The efficacy of this compound-based lures and repellents needs to be validated under real-world agricultural conditions.
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Identification of Specific Olfactory Receptors: Identifying the specific receptors that bind to this compound in different pest species will enable the development of more targeted and effective pest control agents.
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Formulation and Delivery Systems: Research into optimal formulations and controlled-release dispensers is crucial for the practical application of this compound in the field.
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Effects on Non-Target Organisms: It is important to assess the impact of this compound on beneficial insects, such as pollinators and natural enemies of pests.
Conclusion
This compound represents a promising avenue for the development of novel, environmentally friendly pest management strategies. Its role as a semiochemical allows for the manipulation of insect behavior in a targeted manner. While significant research has been conducted on its effects on certain species like the red imported fire ant, there is a substantial opportunity for further investigation into its broader applications in agriculture. The protocols and information provided herein serve as a foundation for researchers and professionals to explore and harness the potential of this versatile compound.
References
Application Note: Quantification of 2-Ethylpyrazine in Coffee Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
2-Ethylpyrazine is a key volatile organic compound that significantly contributes to the characteristic nutty, roasted, and cocoa-like aroma of coffee.[1] The concentration of this and other alkylpyrazines is largely influenced by the coffee bean type (e.g., Arabica, Robusta), the degree of roasting, and processing methods.[2][3] Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and research into the effects of processing on coffee's sensory attributes. This application note provides a detailed protocol for the quantification of this compound in coffee samples using a widely adopted and robust analytical technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[4] This solvent-free extraction method is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices.[4]
Experimental Protocols
This section details the necessary materials, sample preparation, and instrumental analysis for the quantification of this compound in coffee.
Materials and Reagents
-
Coffee Samples: Roasted coffee beans (whole or ground).
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Internal Standard (IS): 2,4,6-Trimethylpyridine or a suitable deuterated pyrazine standard.
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Reagents: Sodium chloride (NaCl, analytical grade), ultrapure water.
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SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad analyte polarity coverage.[5][6]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Grinder: A burr grinder is recommended for consistent particle size.
Sample Preparation
-
Grinding: If starting with whole beans, grind the coffee to a medium-fine, consistent particle size.
-
Sample Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.[4]
-
Addition of Salt and Water: Add 1.785 g of NaCl and 5.0 mL of distilled water at 93°C to the vial.[4] The addition of salt helps to increase the vapor pressure of the analytes, promoting their transfer to the headspace.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator set to a constant temperature, for example, 50°C, for an equilibration time of 15 minutes.[5]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at the same temperature to allow for the adsorption of volatile compounds.[5]
-
Desorption: After extraction, retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes onto the analytical column. A desorption time of 4 minutes at 250°C is a typical starting point.[5]
GC-MS Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or similar |
| Column | DB-5MS UI (60 m x 0.25 mm ID x 1 µm film thickness) or equivalent non-polar column.[5] |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min.[5] |
| Injector Temperature | 250°C.[5] |
| Injection Mode | Splitless. |
| Oven Program | Initial temperature of 50°C, ramp at 3°C/min to 170°C, then ramp at 8°C/min to 250°C and hold for a specified time.[5] A simpler program could be an initial temperature of 40°C, held for 6 minutes, then ramped to 180°C at 5°C/minute, and then to 240°C at 7°C/minute with a final hold.[7] |
| Mass Spectrometer | Agilent 5977B MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] |
| Ion Source Temperature | 230°C. |
| Transfer Line Temp. | 250°C.[7] |
| Mass Scan Range | m/z 35-300.[7] |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. Key ions for this compound are typically m/z 108, 80, and 53. |
Data Presentation
The concentration of this compound can vary significantly based on the coffee's origin and processing. The following table summarizes findings from various studies.
| Coffee Type | Form | This compound Concentration (µg/kg) | Reference |
| Arabica | Green Bean | 1.42 - 12.49 | [7] |
| Robusta | Green Bean | 4.33 - 29.36 | [7] |
| Roasted Coffee (unspecified) | Roasted Ground | Total alkylpyrazines: 82,100 - 211,600 | [2][8][9] |
| Turkish Coffee Brew | Brew | 467 - 793 (as part of total pyrazines in µg/L) | [10] |
Note: The total alkylpyrazines concentration provides a broader context for the pyrazine content in roasted coffee.
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in coffee samples.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in coffee samples. This protocol can be readily adapted by researchers and quality control professionals to assess the impact of bean origin, roasting conditions, and other processing parameters on the flavor profile of coffee. The presented workflow and instrumental parameters serve as a robust starting point for the development of validated analytical methods for this key aroma compound.
References
- 1. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of 2-Ethylpyrazine in Food Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 2-ethylpyrazine during food processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation during food processing a concern?
This compound is a volatile heterocyclic organic compound that contributes to the desirable nutty, roasted, and cocoa-like aromas in a variety of cooked and processed foods.[1] Its formation is a key part of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures. The degradation of this compound during food processing can lead to a loss of this characteristic aroma, potentially impacting the sensory quality and consumer acceptance of the final product. Understanding its degradation pathways is crucial for optimizing processing conditions to maintain flavor stability.
Q2: What are the primary factors that influence the degradation of this compound during food processing?
The stability of this compound is primarily influenced by two main factors:
-
Temperature: Prolonged exposure to high temperatures, especially above 180°C, can lead to the degradation of this compound and the formation of off-notes.
-
pH: this compound's stability is known to decrease in highly acidic environments, particularly at a pH below 3.5.
Q3: What are the likely degradation pathways of this compound during thermal processing?
While specific, detailed studies on the thermal degradation pathways of this compound in food are limited, based on general chemical principles and metabolic studies of similar compounds, a likely pathway involves the oxidation of the ethyl side chain. This can be hypothesized to occur in a stepwise manner, as illustrated in the diagram below. The initial step is likely the formation of a primary alcohol, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid.
Caption: Hypothesized oxidative degradation pathway of the ethyl side chain of this compound during thermal processing.
Q4: Can this compound degrade under acidic conditions?
Yes, this compound is less stable in highly acidic conditions (pH < 3.5). While the exact degradation products in food matrices are not well-documented, acid-catalyzed hydrolysis or rearrangement of the pyrazine ring could potentially occur, leading to the loss of its characteristic aroma.
Troubleshooting Guides
Problem 1: Loss of "roasted" or "nutty" aroma in my product after processing.
| Potential Cause | Troubleshooting Step |
| Excessive Heat Treatment | Monitor and control the temperature and duration of your thermal processing steps. Prolonged exposure to temperatures above 180°C can accelerate the degradation of this compound. |
| Low pH of the Product | Measure the pH of your product. If it is below 3.5, consider using a buffering agent to raise the pH and improve the stability of this compound. |
| Volatilization | This compound is a volatile compound. Ensure your processing equipment is designed to minimize the loss of volatile aroma compounds. Consider using a closed system or techniques to capture and reintroduce aroma distillates. |
Problem 2: How can I identify the degradation products of this compound in my food sample?
Identifying unknown degradation products requires advanced analytical techniques. Here is a general workflow:
Caption: A general experimental workflow for the identification of this compound degradation products.
Experimental Protocols
Protocol 1: Kinetic Study of Thermal Degradation of this compound in a Model Food System
Objective: To determine the rate of degradation of this compound at different temperatures.
Methodology:
-
Prepare a model food system: A simple model system can be prepared using a buffered solution (e.g., phosphate buffer at a relevant pH) containing a known concentration of this compound.
-
Incubate at different temperatures: Aliquot the model system into sealed vials and incubate them in temperature-controlled ovens or water baths at a range of temperatures relevant to your food processing conditions (e.g., 120°C, 150°C, 180°C).
-
Sample at time intervals: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the reaction.
-
Quantify this compound: Analyze the concentration of this compound in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) with a suitable internal standard.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the reaction order and calculate the degradation rate constant (k) at each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin) to determine the activation energy (Ea) for the degradation reaction.
Data Presentation
Summarize the kinetic data in a table for easy comparison:
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 120 | Value | Value |
| 150 | Value | Value |
| 180 | Value | Value |
Protocol 2: Identification of this compound Degradation Products using GC-MS
Objective: To identify the volatile and semi-volatile degradation products of this compound after thermal treatment.
Methodology:
-
Prepare a sample: Use a food product or a model system containing this compound that has been subjected to a specific processing condition (e.g., heating at 180°C for 30 minutes). A control sample (unprocessed) should also be prepared.
-
Extraction of volatiles: Use a suitable extraction technique to isolate the volatile compounds. Solid-Phase Microextraction (SPME) is a common and effective method.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent). Program the oven temperature to ramp from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to elute a wide range of compounds.
-
Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode. Scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Compare the chromatograms of the processed and control samples to identify new peaks that appear after processing.
-
Obtain the mass spectrum for each new peak.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Confirm the identity of potential degradation products by comparing their retention times and mass spectra with those of authentic standards, if available.
-
References
Optimizing extraction of 2-Ethylpyrazine from complex food samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Ethylpyrazine from complex food samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from food samples?
A1: The most prevalent techniques for extracting this compound, a key aroma compound in many foods, include Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).[1][2] HS-SPME and SBSE are solventless methods that are widely used for volatile and semi-volatile compound analysis.[3] LLE is a traditional solvent-based method that is also effective for pyrazine extraction.[1]
Q2: How do I choose the right SPME fiber for this compound analysis?
A2: The choice of SPME fiber coating is crucial for efficient extraction. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high capacity for extracting a broad range of volatile compounds.[4][5] The selection depends on the polarity of the analyte and the food matrix.[6]
Q3: What are the key parameters to optimize for HS-SPME extraction of this compound?
A3: Key parameters to optimize for HS-SPME include extraction time, extraction temperature, and sample volume.[4][7] Additionally, equilibration time and desorption temperature and time are critical for achieving reproducible and sensitive results.[7][8] The addition of salt to the sample can also enhance the release of volatile compounds into the headspace.
Q4: What is Stir Bar Sorptive Extraction (SBSE) and when should I use it?
A4: SBSE is a sensitive, solventless extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS).[3][4] It is particularly advantageous for ultra-trace analysis in aqueous or liquid food samples due to the larger volume of the sorptive phase compared to SPME, which can lead to higher recoveries for certain compounds.[4]
Q5: How can I improve the recovery of more polar pyrazines using SBSE?
A5: While traditional PDMS-coated stir bars are effective for non-polar compounds, their efficiency decreases for more polar analytes. To enhance the recovery of polar pyrazines, techniques like solvent-assisted SBSE (SA-SBSE) can be employed. This involves swelling the PDMS phase with a solvent to modify its polarity and increase the extraction efficiency of polar compounds.[9]
Troubleshooting Guides
Headspace Solid-Phase Microextraction (HS-SPME)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low/No Peak for this compound | Inappropriate fiber coating. | Select a fiber with a suitable polarity for pyrazines, such as DVB/CAR/PDMS.[5] |
| Sub-optimal extraction temperature or time. | Optimize extraction temperature and time to ensure efficient partitioning of this compound into the headspace and onto the fiber.[4][7] | |
| Incomplete desorption from the fiber. | Increase the desorption temperature or time in the GC inlet to ensure complete transfer of the analyte.[8] | |
| Matrix effects suppressing the signal. | Use matrix-matched standards for calibration or dilute the sample to minimize interferences.[10][11] Consider using an internal standard. | |
| Poor Reproducibility | Inconsistent sample volume or headspace volume. | Maintain a consistent sample and headspace volume for all analyses. |
| Fiber degradation or contamination. | Condition the fiber before each use and replace it after a certain number of extractions (typically 50-100) or when performance degrades. | |
| Inconsistent equilibration time. | Ensure a consistent equilibration time for the sample to reach thermal equilibrium before exposing the fiber.[6] | |
| Carryover of Analyte | Incomplete desorption in the previous run. | Increase desorption time and/or temperature. Bake out the fiber in a clean, heated port between analyses. |
Stir Bar Sorptive Extraction (SBSE)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Recovery of this compound | Insufficient extraction time. | Increase the extraction time to allow for equilibrium to be reached between the sample and the stir bar.[3] |
| Inappropriate stirring speed. | Optimize the stirring speed to ensure efficient mixing without causing excessive turbulence that could hinder sorption. | |
| Matrix effects. | Dilute the sample or use matrix-matched calibration. The addition of a modifier like methanol to the sample can sometimes improve recovery.[4] | |
| Analyte is too polar for the PDMS coating. | Consider using solvent-assisted SBSE (SA-SBSE) to enhance the extraction of more polar pyrazines.[9] | |
| Stir Bar Contamination/Carryover | Inadequate cleaning after extraction. | After thermal desorption, bake the stir bar at a high temperature in a clean environment. For liquid desorption, ensure complete removal of the solvent and any residual analytes. |
| Irreproducible Results | Inconsistent sample volume or stirring conditions. | Maintain consistent sample volume, vial size, and stirring speed across all experiments. |
| Degradation of the PDMS coating. | Inspect the stir bar for any visible damage or discoloration. Replace if necessary. |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Extraction Efficiency | Incorrect solvent polarity. | Choose a solvent with appropriate polarity to effectively partition this compound from the sample matrix. A mixture of hexane and ethyl acetate is often used.[9] |
| Insufficient mixing/shaking. | Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two immiscible phases and facilitate analyte transfer.[5] | |
| Unfavorable pH of the aqueous phase. | Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, which is more soluble in organic solvents. | |
| Emulsion Formation | High concentration of fats or proteins in the sample. | Add salt (salting out) to the aqueous phase to break the emulsion. Centrifugation can also be effective. |
| Analyte Loss During Solvent Evaporation | Over-evaporation of the solvent. | Carefully control the evaporation process using a gentle stream of nitrogen or a rotary evaporator at a controlled temperature to avoid loss of the volatile this compound. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Typical Recovery | Limit of Detection (LOD) | Advantages | Disadvantages |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | 85-105% (Matrix dependent) | 2-60 ng/g (in oil)[12] | Solvent-free, simple, automatable. | Fiber fragility, limited capacity, matrix effects. |
| SBSE | Sorption of analytes from a liquid sample onto a coated stir bar. | 80-120% (for suitable analytes)[4] | Lower than SPME for some compounds. | High sensitivity, larger sample volume capacity, solventless. | Limited to liquid samples, potential for carryover. |
| LLE | Partitioning of analyte between two immiscible liquid phases. | >70% (Matrix and solvent dependent)[13] | Dependent on concentration factor. | High capacity, can handle complex matrices. | Requires large volumes of organic solvents, can be time-consuming, potential for emulsion formation. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound in Coffee
-
Sample Preparation: Weigh 2.0 g of ground roasted coffee into a 20 mL headspace vial.
-
Internal Standard Addition (Optional): Add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 20 minutes to allow for the release of volatile compounds into the headspace.
-
Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately transfer the fiber to the heated injection port (250°C) of a gas chromatograph (GC) for 5 minutes to desorb the analytes.
-
Analysis: Analyze the desorbed compounds using GC-Mass Spectrometry (GC-MS).
Protocol 2: Stir Bar Sorptive Extraction (SBSE) of this compound in a Beverage Sample
-
Sample Preparation: Place 10 mL of the beverage sample into a 20 mL glass vial.
-
Internal Standard Addition (Optional): Spike the sample with a suitable internal standard.
-
Extraction: Add a conditioned PDMS-coated stir bar to the vial. Seal the vial and stir the sample at 1000 rpm for 60 minutes at room temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps and gently dry it with a lint-free tissue.
-
Desorption:
-
Thermal Desorption (TD): Place the stir bar into a thermal desorption tube and introduce it into a TD unit coupled to a GC-MS. Desorb at 250°C for 5 minutes.
-
Liquid Desorption (LD): Place the stir bar in a small vial with a minimal amount of a suitable solvent (e.g., 200 µL of methanol). Sonicate for 15 minutes. Inject an aliquot of the solvent into the GC-MS.
-
-
Analysis: Analyze the desorbed compounds using GC-MS.
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from a Baked Bread Sample
-
Sample Preparation: Homogenize 5 g of the bread sample with 20 mL of deionized water.
-
Extraction: Transfer the homogenate to a separatory funnel. Add 20 mL of a hexane:ethyl acetate (9:1 v/v) mixture and shake vigorously for 2 minutes.[9] Allow the layers to separate.
-
Phase Separation: Collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh 20 mL portions of the solvent mixture.
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Visualizations
References
- 1. Skills – Twistaroma [twistaroma.fr]
- 2. mdpi.com [mdpi.com]
- 3. iiste.org [iiste.org]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Method for the Quantitative Determination of Synthetic Colours in High-Protein Food Matrices | National Agricultural Library [nal.usda.gov]
Challenges in 2-Ethylpyrazine analysis due to volatility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylpyrazine. The information provided addresses common challenges encountered during its analysis, with a particular focus on issues arising from its volatility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze accurately?
A1: The primary challenge in analyzing this compound stems from its high volatility, characterized by a relatively high vapor pressure and low boiling point. This property can lead to significant analyte loss during sample preparation, storage, and injection into the analytical instrument. Therefore, special precautions and optimized methods are necessary to ensure accurate and reproducible results.
Q2: What are the most suitable analytical techniques for this compound?
A2: Gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), is the most common and effective technique for analyzing this compound.[1] To overcome the challenges of its volatility, sample introduction techniques like headspace sampling, purge-and-trap, and solid-phase microextraction (SPME) are frequently employed.[1][2]
Q3: How can I minimize the loss of this compound during sample storage?
A3: To minimize analyte loss during storage, samples should be stored in tightly sealed vials with minimal headspace. It is also advisable to store samples at low temperatures (e.g., in a refrigerator or freezer) to reduce the vapor pressure of this compound. For long-term storage, amber vials are recommended to protect the compound from potential photodegradation.
Q4: What is the odor profile of this compound and why is it important?
A4: this compound is known for its nutty, roasted, and earthy odor.[3] This is significant because it is a key aroma compound in many roasted and cooked foods, and its accurate quantification is crucial for flavor and fragrance research and quality control.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Peak Response
-
Possible Cause: Significant loss of this compound due to its volatility during sample preparation.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a sample preparation technique suitable for volatile compounds. Headspace-SPME and Purge-and-Trap are recommended methods to efficiently extract and concentrate this compound from the sample matrix while minimizing loss.[5][6]
-
Control Temperature: Ensure all sample preparation steps are carried out at controlled and, if possible, reduced temperatures to minimize volatilization.
-
Check for Leaks: Inspect the entire analytical system, from the sample vial to the detector, for any potential leaks that could lead to analyte loss. Pay close attention to septa, ferrules, and other connection points.[7][8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1 (Tailing): Active sites in the GC inlet or column interacting with the analyte.
-
Troubleshooting Steps:
-
Use Deactivated Liners and Columns: Ensure that the GC inlet liner and the analytical column are properly deactivated to prevent interactions with the analyte.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions before analysis.[7]
-
-
Possible Cause 2 (Fronting): Column overload or improper injection technique.
-
Troubleshooting Steps:
-
Dilute the Sample: If the concentration of this compound is too high, dilute the sample to avoid overloading the column.
-
Optimize Injection Parameters: Adjust the injection volume and split ratio to ensure a sharp and symmetrical peak.[7]
-
Issue 3: Poor Reproducibility (Variable Peak Areas)
-
Possible Cause: Inconsistent sample preparation or injection.
-
Troubleshooting Steps:
-
Automate the Workflow: Utilize an autosampler for both sample preparation (e.g., HS-SPME) and injection to ensure high precision and reproducibility.
-
Standardize Procedures: Ensure that all experimental parameters, such as extraction time, temperature, and agitation speed, are kept consistent between samples.[2][5]
-
Use an Internal Standard: Incorporate a suitable internal standard into the analytical method to correct for variations in sample preparation and injection.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound that are relevant to its analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [1][9] |
| Molecular Weight | 108.14 g/mol | [3][9] |
| Boiling Point | 152-153 °C at 760 mmHg | [1][9][10] |
| Vapor Pressure | 1.67 - 4.01 mmHg at 25 °C | [1][9][11] |
| Henry's Law Constant | 2.45e-06 atm-m³/mole | [11] |
| Solubility in Water | Slightly soluble / Freely soluble | [1][3] |
Detailed Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of this compound in liquid and solid matrices.
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
-
Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with agitation.
-
Equilibration: Incubate the sample at a controlled temperature (e.g., 50-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[12]
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the analytes.[4][5]
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet, where the adsorbed analytes are thermally desorbed (e.g., at 250 °C for 2-5 minutes).
-
GC Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5MS) with a temperature program that effectively separates this compound from other matrix components.
-
MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Protocol 2: Purge-and-Trap (P&T) GC-MS
This technique is highly effective for concentrating volatile compounds from aqueous samples.
-
Sample Preparation:
-
Place a precise volume of the aqueous sample (e.g., 5-25 mL) into a purging vessel.
-
-
Purge-and-Trap Procedure:
-
Purging: Bubble an inert gas (e.g., helium or nitrogen) through the sample at a controlled flow rate and temperature for a set time (e.g., 10-15 minutes). The volatile this compound is purged from the sample and carried to a trap.
-
Trapping: The trap contains sorbent materials that retain the analyte.
-
Desorption: The trap is rapidly heated, and the trapped this compound is desorbed and transferred to the GC column with the carrier gas.
-
-
GC-MS Analysis:
-
The GC-MS analysis proceeds as described in the HS-SPME protocol, with the temperature program and MS parameters optimized for this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low peak response.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. researchgate.net [researchgate.net]
- 3. pipzine-chem.com [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound = 98 , FG 13925-00-3 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
Technical Support Center: Quantification of 2-Ethylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the quantification of 2-Ethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] GC-MS is widely used due to the volatile nature of this compound.[4][5] LC-MS/MS can be a suitable alternative, particularly for liquid samples like beverages.[1]
Q2: What is "matrix effect," and how does it interfere with this compound quantification?
A2: Matrix effect is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[6] These effects can manifest as either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation).[6][7] In the analysis of this compound, co-extracted matrix components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[8][9] The complexity of the matrix, for instance in food samples, significantly influences the extent of these effects.[10]
Q3: What is Stable Isotope Dilution Analysis (SIDA), and why is it recommended for this compound quantification?
A3: Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative method that utilizes a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound) as an internal standard.[11][12] This labeled standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, SIDA can effectively compensate for matrix effects and variations in sample recovery, leading to more reliable quantification.[11][13]
Q4: Can derivatization improve the analysis of this compound?
A4: While this compound is inherently volatile and suitable for GC-MS analysis, derivatization can be employed in certain scenarios.[4][14] Derivatization is a chemical modification process that can enhance the volatility and thermal stability of an analyte, potentially improving its chromatographic behavior and detection.[5][15] However, for routine analysis of this compound, it is not always a necessary step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
Possible Causes:
-
Active sites in the GC system: Co-extracted matrix components can create active sites in the injector liner or the column, leading to peak tailing.[7]
-
Inappropriate column choice: The GC column may not be suitable for separating this compound from other volatile compounds in the matrix.
-
Contaminated injector or column: Buildup of non-volatile matrix components can degrade chromatographic performance.
Troubleshooting Steps:
-
System Maintenance:
-
Replace the injector liner and septum.
-
Trim the analytical column (a few centimeters from the inlet side).
-
Bake out the column according to the manufacturer's instructions.
-
-
Column Selection:
-
Ensure the use of a column with appropriate polarity for pyrazine analysis (e.g., a mid-polar column).
-
-
Sample Preparation:
Issue 2: Inaccurate and Inconsistent Quantitative Results
Possible Causes:
-
Significant matrix effects: As discussed in the FAQs, matrix components can suppress or enhance the analyte signal.[7][8][9]
-
Variability in sample preparation: Inconsistent recovery of this compound during extraction steps.
-
Inappropriate calibration strategy: Using an external calibration with a pure solvent for a complex matrix can lead to significant errors.
Troubleshooting Steps:
-
Implement Stable Isotope Dilution Analysis (SIDA): This is the most effective way to correct for both matrix effects and recovery losses.[11][12]
-
Use Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[7] This helps to mimic the matrix effects observed in the actual samples.
-
Optimize Sample Preparation:
-
Employ robust extraction techniques like Solid Phase Microextraction (SPME) or headspace analysis, which can minimize the co-extraction of non-volatile matrix components.[17]
-
Validate your sample preparation method for recovery and reproducibility.
-
Issue 3: Suspected Co-eluting Interferences
Possible Causes:
-
Another compound in the matrix has a similar retention time and mass spectral fragments to this compound.[18]
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the GC oven temperature program to improve the separation of co-eluting peaks.
-
Consider using a different GC column with a different stationary phase chemistry.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
-
Employ Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion of this compound and monitoring a unique product ion, the selectivity of the analysis can be significantly increased, reducing the impact of co-eluting interferences.[1]
Quantitative Data Summary
Table 1: Concentration of this compound in a Food Matrix (Coffee)
| Coffee Sample Type | Concentration Range (mg/kg) | Reference |
| Commercially Available Ground Coffee | 82.1 - 211.6 (total alkylpyrazines) | [12] |
| Decaffeinated Coffee | 0.3 - 0.7 times lower than regular coffee | [12] |
Table 2: Impact of Matrix Effects on Analyte Signal
| Matrix Complexity | Typical Ion Suppression | Reference |
| Complex Matrices (e.g., certain foods) | >50% | [10] |
| Simple Matrices (e.g., tomato) | <5% | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Beverage) using Headspace SPME-GC-MS
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of deuterated this compound (internal standard).
-
Add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial with a PTFE/silicone septum.
-
-
SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[17]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) for a short time (e.g., 2 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that provides good separation of this compound from other volatile components.
-
Acquire mass spectral data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native this compound and the deuterated internal standard.
-
Protocol 2: Quantification of this compound in a Solid Matrix (e.g., Food Powder) using QuEChERS and GC-MS
-
Sample Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and the internal standard (deuterated this compound).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., MgSO₄ and NaCl) and shake for 1 minute.
-
Centrifuge the sample.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex and centrifuge the sample.
-
-
GC-MS Analysis:
-
Inject an aliquot of the cleaned extract into the GC-MS system.
-
Follow the analytical conditions as described in Protocol 1.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-乙基吡嗪 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scioninstruments.com [scioninstruments.com]
- 16. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Analysis of 2-Ethylpyrazine and its Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of 2-Ethylpyrazine and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its isomers so difficult to resolve and identify using GC-MS?
A1: The primary challenge stems from the fact that positional isomers of alkylpyrazines, including this compound and its related compounds (e.g., methyl-, dimethyl-, and other ethyl- isomers), often produce nearly identical mass spectra.[1][2] This similarity makes it practically impossible to unambiguously identify them based on spectral library matching alone. Consequently, achieving good chromatographic separation is critical for accurate identification and quantification.
Q2: What is the most critical factor for improving the separation of these isomers?
A2: The choice of the GC column, specifically its stationary phase, is the most crucial factor. Different stationary phases offer varying selectivities for pyrazine isomers. For instance, a study comparing DB-1, ZB-5MS, DB-624, and ZB-WAXplus columns demonstrated that each provides a different elution order and resolution for a range of alkylpyrazines.[1][2] Therefore, if you are experiencing co-elution, changing to a column with a different polarity is the most effective first step.
Q3: How can I confirm the identity of isomers if their mass spectra are identical?
A3: The use of Retention Indices (RIs) is the standard method for identifying isomers with similar mass spectra.[1][2] By calculating the RI of your experimental peaks and comparing them to established databases (like the NIST RI database) for different stationary phases, you can significantly increase confidence in your compound identification. For definitive confirmation, it is recommended to co-inject authentic chemical standards.[2]
Q4: When should I consider using more advanced techniques like 2D-GC?
A4: If you have exhausted options with single-dimension GC (i.e., tried multiple columns and optimized temperature programs) and still face co-elution, advanced techniques are the next logical step. Heart-cutting multi-dimensional GC (MDGC) or comprehensive two-dimensional GC (GCxGC) can provide a significant boost in resolving power.[3][4] These techniques use a second column with a different stationary phase to further separate compounds that co-elute on the first column. GCxGC, in particular, has been shown to improve the signal-to-noise ratio, enhancing the detectability of pyrazines.[3]
Q5: Are there specialized columns for separating chiral isomers of pyrazines?
A5: Yes, for separating enantiomers (chiral isomers), columns with a chiral stationary phase are necessary.[5][6] These are typically based on derivatized cyclodextrins. For example, specific cyclodextrin-based columns have been successfully used for the enantioseparation of 3-sec-butyl-2-methoxypyrazine.[7] If you are working with chiral pyrazine derivatives, a standard achiral column will not be able to separate the enantiomers.
Troubleshooting Guide
This guide addresses common chromatographic problems encountered during the analysis of this compound and its isomers.
Issue 1: Peaks for this compound and its isomers are co-eluting or poorly resolved.
This is the most common issue. Follow this systematic approach to improve your separation.
Step 1: Optimize Your Current GC Method
-
Lower the Temperature Ramp Rate: A slower oven temperature ramp (e.g., 2-5 °C/min) can often improve the separation of closely eluting compounds.[8]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) flow rate is optimal for your column dimensions. A flow rate around 1.0-1.2 mL/min is a common starting point.[2][8]
-
Check Injection Parameters: Use a splitless injection to maximize the amount of analyte transferred to the column, which can improve the detection of low-concentration isomers. Ensure the injector temperature is appropriate (e.g., 230-250 °C) to ensure proper volatilization without degradation.[3][8]
Step 2: Change the GC Column
-
If optimization of the current method fails, the next step is to switch to a column with a different stationary phase. Isomers that co-elute on a non-polar column (like a DB-1 or ZB-5MS) may separate well on a more polar column (like a ZB-WAXplus or a DB-624).[1] The difference in polarity will alter the interaction with the analytes, changing their elution order and improving resolution.
Step 3: Employ Multi-Dimensional GC (MDGC or GCxGC)
-
For the most challenging separations where co-elution persists across multiple columns, using a two-dimensional GC system is the most powerful solution.[3][4] This allows for heart-cutting the co-eluting peaks onto a second, orthogonal column for further separation.
Issue 2: Analyte peaks are tailing.
Peak tailing can compromise resolution and make accurate integration difficult.[9][10] Tailing is often caused by unwanted interactions between the analyte and active sites in the system.
Potential Causes & Solutions:
-
Inlet Contamination or Activity: The inlet liner is a common source of activity. Perform basic inlet maintenance: replace the liner, septum, and O-ring.[11] Using an ultra-inert liner can also help.
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is installed at the incorrect depth in the inlet, it can create dead volumes and cause peak tailing.[9][12] Re-install the column, ensuring a clean cut and correct positioning according to the manufacturer's instructions.
-
Column Activity: Active sites can develop at the head of the column due to the accumulation of non-volatile matrix components. Trim 10-20 cm from the front of the column.[9][10] If this does not resolve the issue, the column may need to be replaced.
-
Solvent-Phase Polarity Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[11] Ensure your solvent polarity matches that of the column.
Issue 3: Peaks are broad or split.
Broad or split peaks can also obscure the separation of closely related isomers.
Potential Causes & Solutions:
-
Improper Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of the sample solvent.[9] If the temperature is too high, the analytes will not focus properly at the head of the column, leading to broad or split peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks. Try diluting your sample.
-
Poor Column Cut: A jagged or uneven column cut can cause the sample to enter the column in a disordered way, resulting in split peaks.[9] Always inspect the column cut with a magnifier before installation.
Quantitative Data Summary
The following table summarizes typical GC-MS parameters used in the analysis of alkylpyrazines from various studies. These can serve as a starting point for method development.
| Parameter | Study 1 | Study 2 |
| GC Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm) | DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C | 230 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Oven Program | 40 °C (1 min), then 5 °C/min to 240 °C | 40 °C (1.5 min), then 10 °C/min to 100 °C, then 2 °C/min to 150 °C, then 5 °C/min to 185 °C, then 20 °C/min to 245 °C (8 min hold) |
| MS Transfer Line | 250 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Quadrupole Temp. | 150 °C | 150 °C |
| Reference | Adapted from[2] | Adapted from[8] |
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues.
Caption: Workflow for resolving co-eluting isomer peaks.
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: 2-Ethylpyrazine in Food Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf-life stability of 2-Ethylpyrazine as a food additive.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the food industry?
A1: this compound is a volatile, heterocyclic organic compound that belongs to the pyrazine family. It is a well-established food additive, generally recognized as safe (GRAS) by regulatory bodies like the FDA and EFSA.[1] It is primarily used as a flavoring agent to impart nutty, roasted, cocoa, and earthy notes to a variety of food products, including baked goods, beverages, and savory items.[1][2]
Q2: What are the main factors that can affect the stability of this compound during storage and in food products?
A2: The stability of this compound can be influenced by several environmental factors:
-
Temperature: Elevated temperatures can lead to the degradation of this compound.
-
pH: this compound is less stable in highly acidic conditions.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.
-
Oxygen: As with many organic compounds, the presence of oxygen can lead to oxidative degradation.
-
Humidity: High humidity levels can impact the stability of the compound, especially in solid formulations.
Q3: What are the typical degradation pathways for this compound?
A3: The primary degradation pathway for this compound is believed to be oxidation. This can involve the oxidation of the ethyl side chain. While specific degradation products in food matrices are not extensively documented in readily available literature, it is hypothesized that oxidation can lead to the formation of less volatile and potentially flavor-inactive compounds.
Q4: What is the typical shelf life of this compound?
A4: Pure this compound is a relatively stable compound with a shelf life that can extend to 36 months when stored under optimal conditions (cool, dry, dark, and in a tightly sealed container).[3] However, its stability within a food matrix will vary significantly depending on the product's composition and storage conditions.
Q5: Are there methods to improve the stability of this compound in food formulations?
A5: Yes, encapsulation is a common technique used to protect volatile flavor compounds like this compound from degradation. Encapsulating the compound in a protective matrix can shield it from adverse environmental factors such as oxygen, light, and moisture, thereby extending its shelf life and ensuring a controlled release of the flavor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of characteristic nutty/roasted aroma in the final product over time. | Degradation of this compound due to exposure to high temperatures, light, or oxygen. Interaction with other ingredients in the food matrix. | 1. Review the processing and storage temperatures. Avoid excessive heat. 2. Store the product in opaque, airtight packaging to minimize light and oxygen exposure. 3. Evaluate the food matrix for reactive components. Consider using an encapsulated form of this compound to create a protective barrier. |
| Inconsistent flavor profile between batches. | Variability in the concentration of this compound. Inhomogeneous mixing. Degradation during processing. | 1. Implement a robust quality control procedure to verify the concentration of this compound in each batch using a validated analytical method (e.g., GC-MS). 2. Optimize the mixing process to ensure uniform distribution of the flavor additive. 3. Monitor and control processing parameters (e.g., temperature, time) that could affect stability. |
| Development of off-flavors in the product. | Formation of degradation products from this compound. Interaction with other components leading to the formation of undesirable compounds. | 1. Conduct a stability study to identify and quantify potential degradation products using techniques like GC-MS. 2. Investigate potential interactions with other ingredients, such as oxidizing agents or highly acidic components. 3. Consider using antioxidants in the formulation to prevent oxidative degradation. |
| Low recovery of this compound during analytical testing. | Volatilization of the compound during sample preparation. Inefficient extraction from the food matrix. Degradation during analysis. | 1. Minimize sample exposure to air and heat during preparation. Use headspace or solid-phase microextraction (SPME) techniques for volatile compounds. 2. Optimize the extraction solvent and method to ensure complete recovery from the specific food matrix. 3. Ensure the analytical method (e.g., GC-MS) is validated for the specific matrix and that instrument parameters are optimized for this compound. |
Data Presentation
Table 1: General Stability of this compound under Different Conditions
| Condition | Stability | Potential Degradation Products | Recommendations for Mitigation |
| High Temperature (>40°C) | Moderate to Low | Oxidized derivatives | Store in a cool environment. Minimize heat exposure during processing. |
| Low pH (<4) | Low | Acid-catalyzed degradation products | Buffer the food system if possible. Use encapsulated this compound. |
| High Humidity (>75% RH) | Moderate | Potential for hydrolysis and other reactions | Store in a dry place. Use packaging with a moisture barrier. |
| Light Exposure (UV) | Moderate | Photodegradation products | Store in opaque containers. |
| Presence of Oxygen | Moderate | Oxidation products | Use airtight packaging. Consider the use of antioxidants. |
Table 2: Summary of Analytical Methods for this compound Stability Testing
| Analytical Technique | Principle | Application in Stability Testing | Reported Analytes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Quantification of this compound and identification of its volatile degradation products. | This compound, other pyrazine derivatives.[4] |
| Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS | A sample preparation technique where volatile compounds are extracted from the headspace above a sample onto a coated fiber, followed by GC-MS analysis. | Analysis of volatile compounds in complex food matrices without solvent extraction. | Pyrazine compounds in beer and other beverages.[4] |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound in a Beverage Matrix
This protocol provides a general framework for developing a stability-indicating GC-MS method. It should be validated for the specific matrix being tested.
1. Objective: To quantify the concentration of this compound in a beverage sample and to detect potential degradation products over time under accelerated storage conditions.
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., 2-Methylpyrazine, if not present in the sample)
-
Methanol (HPLC grade)
-
Sodium chloride
-
Deionized water
-
Beverage matrix
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
20 mL headspace vials with septa
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME autosampler
4. Sample Preparation:
-
Spike the beverage matrix with a known concentration of this compound.
-
Place 5 mL of the spiked beverage into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to increase the volatility of the analytes.
-
Add a known concentration of the internal standard.
-
Seal the vial immediately.
5. HS-SPME Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes
6. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/minute
-
Ramp to 250°C at 15°C/minute, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
7. Data Analysis:
-
Identify this compound and the internal standard by their retention times and mass spectra.
-
Quantify the concentration of this compound using a calibration curve prepared with the internal standard.
-
Monitor for the appearance of new peaks in the chromatograms of stressed samples, which may indicate degradation products.
8. Validation Parameters:
-
Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into the beverage matrix.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Specificity: Ensure that there is no interference from the matrix at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for the stability analysis of this compound.
Caption: Logical troubleshooting flow for this compound stability issues.
References
Technical Support Center: Purity Analysis of Synthetic 2-Ethylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of synthetic 2-Ethylpyrazine for research use.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of research-grade synthetic this compound?
A1: Commercially available synthetic this compound for research purposes typically has a purity of ≥98% or higher.[1][2] For specific applications, higher purity grades (e.g., ≥99%) may be available and can be crucial for avoiding interference in sensitive assays.
Q2: What are the common impurities in synthetic this compound?
A2: Common impurities in synthetic this compound can originate from the synthesis process and may include:
-
Positional Isomers: Such as 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, can be present depending on the synthetic route.[3][4]
-
Starting Material Residues: Unreacted precursors from the synthesis, such as ethylenediamine and butanedione, could be present.[5]
-
Byproducts: Side reactions during synthesis can lead to the formation of other alkylpyrazines or related heterocyclic compounds.[6] For example, the synthesis of 2-acetylpyrazine uses this compound as a starting material, suggesting that related oxidized species could potentially be impurities.[7]
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
Q3: Which analytical techniques are recommended for the purity analysis of this compound?
A3: The most common and recommended techniques for analyzing the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds like this compound and identifying both the main component and any impurities based on their mass spectra.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of pyrazines.[11][12] It is particularly useful for less volatile impurities or when derivatization is not desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for structural confirmation of the this compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[9]
Experimental Protocols
Detailed Method for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantitative purity analysis of a synthetic this compound sample.
1. Objective: To determine the purity of a this compound sample and identify potential impurities using GC-MS.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Internal Standard (IS) solution (e.g., a known concentration of a non-interfering, stable compound like n-alkane)
-
Helium (carrier gas), purity ≥ 99.999%
-
GC vials with septa
3. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen high-purity solvent in a volumetric flask.
-
Add a known volume of the Internal Standard solution.
-
Mix thoroughly to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
5. GC-MS Operating Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-350 amu |
6. Data Analysis:
-
Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against the reference library.
-
Purity Calculation (Area %): Calculate the purity based on the relative peak areas.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantitative Analysis (using Internal Standard): For more accurate quantification, calculate the concentration using the response factor relative to the internal standard.
Troubleshooting Guides
GC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites: Interaction of the basic nitrogen atoms in the pyrazine ring with active silanol groups in the injector liner or column.[3] 2. Improper Column Installation: Incorrect column insertion depth into the injector or detector.[1][14] 3. Column Contamination: Accumulation of non-volatile residues at the head of the column.[15] | 1. Use a deactivated (silanized) injector liner. Consider using an Ultra Inert column. 2. Re-install the column according to the manufacturer's instructions. Ensure a clean, square cut on the column ends.[3][14] 3. Trim the first 10-20 cm of the column.[3] |
| Ghost Peaks | 1. Injector Contamination: Carryover from previous injections due to septum bleed or liner contamination. 2. Contaminated Carrier Gas: Impurities in the helium supply. | 1. Replace the septum and injector liner. Bake out the injector. 2. Ensure high-purity carrier gas and check gas traps. |
| Poor Peak Resolution | 1. Inappropriate Temperature Program: Oven ramp rate is too fast. 2. Column Overload: Injecting too concentrated a sample. | 1. Optimize the oven temperature program with a slower ramp rate. 2. Dilute the sample. |
| No Peaks or Low Signal | 1. Syringe Issue: Clogged or malfunctioning autosampler syringe. 2. Leak in the System: Leak at the injector, column fittings, or septum. 3. Detector Malfunction: The detector is not turned on or is not functioning correctly. | 1. Clean or replace the syringe. 2. Perform a leak check of the system. 3. Verify detector settings and functionality. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Interaction of the pyrazine with residual silanols on the silica-based column. 2. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to be partially ionized. | 1. Use an end-capped column or a column with a different stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Variable Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[16] 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent.[16] 3. Temperature Fluctuations: Unstable column temperature.[16] | 1. Ensure the column is equilibrated for a sufficient time before starting the analysis.[16] 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit. 2. Precipitation in the System: Sample or buffer precipitating in the mobile phase. | 1. Use a guard column and filter all samples and mobile phases before use. Try back-flushing the column. 2. Ensure the sample is fully soluble in the mobile phase. |
Visualizations
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Logical troubleshooting flow for GC peak shape issues.
References
- 1. agilent.com [agilent.com]
- 2. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. pipzine-chem.com [pipzine-chem.com]
- 6. d-nb.info [d-nb.info]
- 7. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: 2-Ethylpyrazine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-ethylpyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Reactants: Ensure the purity of your starting materials, particularly ethylenediamine and the dicarbonyl compound (e.g., 2,3-butanedione). Impurities can lead to unwanted side reactions.
-
Stoichiometry: Precise stoichiometric ratios of reactants are crucial. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification. It is recommended to maintain a molar ratio of approximately 1:1 to 1:1.2 of ethylenediamine to the dicarbonyl compound.[1]
-
Reaction Temperature: Temperature plays a critical role. For the condensation reaction of ethylenediamine and 2,3-butanedione, the optimal temperature range is typically between 60°C and 120°C.[1][2] Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the formation of degradation products and side reactions.
-
Reaction Time: The reaction time needs to be optimized. For the condensation reaction, a duration of 3 to 6 hours is generally recommended.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint.
-
Solvent Choice: The choice of solvent is important. Alcoholic solvents like ethanol or isopropanol are often used as they facilitate the solubility of the reactants.[2]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and intermediates, which can be a source of impurities and reduced yield.
Q2: I am observing the formation of significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize them?
A2: Side product formation is a common challenge. The primary impurities often arise from:
-
Over-alkylation: If using an alkylating agent for synthesis, there is a risk of multiple alkyl groups being added to the pyrazine ring.
-
Polymerization: Aldol-type side reactions can lead to the formation of polymeric materials, especially if the reaction is run at high temperatures for extended periods.[3]
-
Incomplete Cyclization: The intermediate dihydropyrazine may not fully oxidize to the final pyrazine product.
-
Isomers: Depending on the reactants, isomeric pyrazines can be formed, which can be difficult to separate.
To minimize these impurities:
-
Control Reaction Temperature: As mentioned, maintaining the optimal temperature range is critical to prevent degradation and side reactions.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times which can promote the formation of byproducts.
-
Use of a Catalyst: In some synthesis routes, a catalyst can improve selectivity and reduce side reactions. For instance, in certain pyrazine syntheses, a copper catalyst is used.[4]
-
Controlled Addition of Reagents: Adding one reagent dropwise to the other can help to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.
Purification Troubleshooting
Q3: I am having difficulty purifying this compound by fractional distillation. The separation from impurities is poor.
A3: Fractional distillation is a common method for purifying this compound, but its success depends on several factors:
-
Boiling Point Differences: Effective separation requires a significant difference in boiling points between this compound (boiling point: 152-153°C) and the impurities. If the boiling points are very close, a highly efficient fractionating column is needed.
-
Vacuum Distillation: For high-boiling impurities, distillation under reduced pressure is recommended to lower the boiling points and prevent thermal degradation of the product.
-
Column Efficiency: The length and type of the fractionating column (e.g., Vigreux, packed column) are critical. A longer column with a higher number of theoretical plates will provide better separation.
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too fast, the separation efficiency will be poor.
Q4: My flash chromatography purification of this compound is not providing a pure product. What can I do to improve the separation?
A4: Flash chromatography is another effective purification method. Here are some tips for improving your separation:
-
Stationary Phase: Standard silica gel is commonly used. For challenging separations of closely related pyrazines, a high-performance silica with a larger surface area may provide better resolution.[3]
-
Mobile Phase: A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf values ideally between 0.2 and 0.4).
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic elution for separating compounds with a wide range of polarities.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude product loaded is appropriate for the size of the column.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reactants | Typical Solvents | Temperature Range (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Condensation Reaction | Ethylenediamine, 2,3-Butanedione | Ethanol, Isopropanol | 60 - 120 | 65 - 75[2] | Commercially viable, relatively high yield.[2] | Requires careful temperature control to minimize side products.[2] |
| Chichibabin Synthesis | α-amino ketones | Dehydrating agents | Varies | Moderate | Good atom economy. | Starting materials can be unstable. |
| From 2-Methylpyrazine | 2-Methylpyrazine, Ethylene | - | 100 - 150 | Moderate | Fewer side reactions under optimized conditions.[1] | Requires pressure and a metal catalyst.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation Reaction
This protocol describes a common method for the synthesis of this compound from ethylenediamine and 2,3-butanedione.
Materials:
-
Ethylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) in ethanol.
-
Slowly add 2,3-butanedione (1.0 - 1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by fractional distillation or flash chromatography.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol outlines the purification of crude this compound using fractional distillation.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum source (if necessary)
-
Heating mantle
-
Stir bar
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Begin heating the flask gently.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (152-153°C at atmospheric pressure).
-
For higher boiling impurities, it may be necessary to perform the distillation under reduced pressure.
-
Collect the purified this compound in a clean, dry receiving flask.
-
Confirm the purity of the collected fractions using GC-MS or NMR.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparing sensory thresholds of 2-Ethylpyrazine and other alkylpyrazines
For researchers, scientists, and professionals in drug development, understanding the sensory thresholds of aromatic compounds is paramount for applications ranging from flavor and fragrance creation to off-flavor analysis and the study of chemosensory disorders. This guide provides a comparative overview of the sensory thresholds of 2-ethylpyrazine and other selected alkylpyrazines, supported by experimental data and detailed methodologies.
Sensory Thresholds of Alkylpyrazines
The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. For alkylpyrazines, these thresholds can vary dramatically depending on their molecular structure and the medium in which they are present. The following table summarizes the odor detection thresholds of various alkylpyrazines in water, standardized to micrograms per liter (µg/L) for comparative purposes.
| Alkylpyrazine | Chemical Structure | Odor Detection Threshold in Water (µg/L) | Odor Descriptor(s) |
| 2-Methylpyrazine | C₅H₆N₂ | 60,000[1] | Green, nutty, cocoa, musty, potato[1] |
| This compound | C₆H₈N₂ | 6,000[1] | Musty, nutty, buttery, peanut, chocolate-peanut taste[1] |
| 2,3-Dimethylpyrazine | C₆H₈N₂ | 2,500[1] | Green, nutty, potato, cocoa, coffee, caramel, meaty[1] |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 800[1] | Chocolate, roasted nuts, earthy[1] |
| 2,6-Dimethylpyrazine | C₆H₈N₂ | 200[1] | Chocolate, roasted nuts, fried potato[1] |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | 400[1] | Nutty, baked potato, roasted peanut, cocoa, burnt[1] |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 1,000[1] | Weak, nutty, musty, chocolate[1] |
| 2-Ethyl-3-methylpyrazine | C₇H₁₀N₂ | 0.4[1] | Potato, burnt nutty, roasted, cereal, earthy[1] |
| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 100[1] | Nutty, roasted, somewhat "grassy"[1] |
| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | 1[1] | Cocoa, chocolate, nutty (burnt almond)[1] |
| 2-Ethyl-3,6-dimethylpyrazine | C₈H₁₂N₂ | 0.4[1] | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut)[1] |
| 2-Isobutyl-3-methoxypyrazine | C₉H₁₄N₂O | 35[1] | Powerful herbaceous green-earthy[1] |
| 2-Methoxy-3,5-dimethylpyrazine | C₇H₁₀N₂O | 0.0021 (in white wine)[2][3][4][5] | Musty, moldy, earthy, wet cork, fresh hazelnuts[3][5] |
| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | Not available in water; potent nutty, roasted hazelnut odor[6] | Roasted hazelnut, nutty, meaty[6] |
Note: 1 ppb is approximately equal to 1 µg/L in water. 1 ppm is equivalent to 1000 µg/L. Thresholds reported in other media are noted.
Experimental Protocols for Sensory Threshold Determination
The determination of sensory thresholds is a critical aspect of flavor and aroma research. Several standardized methods are employed to ensure the reliability and reproducibility of these measurements.
Three-Alternative Forced-Choice (3-AFC) Method
The 3-AFC method is a widely used protocol for determining sensory thresholds.[7] In this procedure, a panelist is presented with three samples, two of which are identical (blanks) and one of which contains the odorant at a specific concentration. The panelist is "forced" to choose the sample that is different from the other two. This process is repeated with a series of ascending or descending concentrations to determine the concentration at which the panelist can reliably detect the odorant.
Detailed Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are screened for their ability to detect and describe odors and are trained on the specific aroma characteristics of the alkylpyrazines being tested.
-
Sample Preparation: A stock solution of the alkylpyrazine is prepared in a suitable solvent (e.g., ethanol) and then diluted in the desired medium (e.g., purified, odor-free water) to create a series of concentrations, typically in geometric progression (e.g., 1:2 or 1:3 dilutions).
-
Presentation: For each concentration level, three coded samples are presented to each panelist in a randomized order. Two samples are blanks (medium only), and one contains the alkylpyrazine at the given concentration.
-
Evaluation: Panelists are instructed to sniff each sample and identify the one that smells different. Even if they are uncertain, they must make a choice.
-
Data Analysis: The number of correct identifications at each concentration level is recorded. The individual threshold is typically defined as the concentration at which a panelist has a 50% probability of correctly identifying the odd sample above the chance level (33.3% for 3-AFC). The group threshold is then calculated as the geometric mean of the individual thresholds.
ASTM E679: Ascending Forced-Choice Method of Limits
This standard practice provides a more structured approach to the forced-choice method.[8] It utilizes an ascending concentration series, starting from a concentration well below the expected threshold.
Detailed Methodology:
-
Preparation of Concentration Series: A series of concentrations of the alkylpyrazine in the desired medium is prepared, with each step representing a constant dilution factor (e.g., a factor of 2 or 3).
-
Presentation: At each concentration step, a set of three samples (two blanks and one with the odorant) is presented to the panelist.
-
Ascending Evaluation: The panelist starts with the lowest concentration and proceeds to higher concentrations. At each level, they must identify the different sample.
-
Threshold Determination: An individual's threshold is estimated as the geometric mean of the last concentration at which they failed to correctly identify the sample and the first concentration at which they correctly identified it. The group threshold is the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] AEDA is a method used in conjunction with GC-O to determine the relative odor potency of compounds in a mixture.[11][12]
Detailed Methodology:
-
Sample Preparation and Extraction: The volatile compounds from a sample (e.g., a food product) are extracted using methods such as solvent extraction or solid-phase microextraction (SPME).
-
GC Separation: The extract is injected into a gas chromatograph, which separates the individual volatile compounds based on their physicochemical properties.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist can smell the eluting compounds.
-
Aroma Extract Dilution Analysis (AEDA): The original extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.), and each dilution is analyzed by GC-O. The panelist records the retention time and odor description of each compound they can detect.
-
Flavor Dilution (FD) Factor: The FD factor for each compound is the highest dilution at which it can still be detected. Compounds with higher FD factors are considered more potent contributors to the overall aroma.
Olfactory Signaling Pathway of Alkylpyrazines
The perception of odors, including those of alkylpyrazines, is initiated by the interaction of odorant molecules with specific olfactory receptors in the nasal cavity. The primary receptor for many pyrazines is the OR5K1 receptor, a G-protein coupled receptor (GPCR).
The binding of an alkylpyrazine to the OR5K1 receptor triggers a conformational change in the receptor, which in turn activates an associated G-protein, specifically the Gαolf subunit. This initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.
-
Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Cation Influx: The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the olfactory receptor neuron.
-
Depolarization and Action Potential: This influx of positive ions depolarizes the neuron's membrane, and if the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse). This signal is then transmitted to the olfactory bulb in the brain for processing.
Feedback Regulation: The olfactory signaling pathway is also subject to negative feedback regulation to allow for adaptation to persistent odors. The influx of Ca²⁺ plays a key role in this process. Calcium ions bind to calmodulin, and the Ca²⁺-calmodulin complex can then inhibit the activity of adenylyl cyclase and the CNG channels, reducing the production of cAMP and the influx of cations, thereby dampening the signal.[2][3][4]
References
- 1. Pyrazines [leffingwell.com]
- 2. Calmodulin Contributes to Gating Control in Olfactory Calcium-activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. jneurosci.org [jneurosci.org]
- 5. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]
- 6. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 7. asn.sn [asn.sn]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. Sense of smell - Wikipedia [en.wikipedia.org]
- 12. Calcium signalling and regulation in olfactory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Ethylpyrazine analytical methods using certified reference materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Ethylpyrazine, a key aroma compound found in various food products and used as a flavoring agent. The focus is on the validation of these methods using certified reference materials (CRMs) or well-characterized analytical standards, ensuring data accuracy and reliability for research, quality control, and regulatory purposes.
The Challenge of Certified Reference Materials for this compound
A thorough search for commercially available Certified Reference Materials (CRMs) specifically for this compound did not yield any results. CRMs are crucial for establishing metrological traceability and ensuring the accuracy of analytical measurements. However, in the absence of a dedicated CRM, a high-purity analytical standard (≥98%) can be used as a reference material for method validation. It is imperative that the purity of this standard is confirmed and documented. Several suppliers offer high-purity this compound, which can serve this purpose.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the two primary techniques for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and quantification using a mass spectrometer. | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by detection and quantification using a UV detector. |
| Selectivity | High, due to mass spectral data providing structural information. | Moderate, potential for interference from co-eluting compounds with similar UV absorbance. |
| Sensitivity | High, capable of detecting low ng/mL levels. | Moderate, typically in the µg/mL range. |
| Sample Throughput | Moderate, due to chromatographic run times. | Higher, with faster analysis times possible. |
| Typical Matrix | Food, beverages, environmental samples. | Beverages, pharmaceutical formulations. |
| Validation Data (Representative) | ||
| Linearity (R²) | >0.995 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | <15% | <10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high selectivity and sensitivity, making it suitable for complex matrices such as food products.
1. Preparation of Standard Solutions:
-
A stock solution of this compound (≥98% purity) is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. Sample Preparation (Example: Coffee Beans):
-
A known weight of coffee beans is ground to a fine powder.
-
A representative sample is extracted using a suitable solvent (e.g., dichloromethane) via methods such as sonication or Soxhlet extraction.
-
The extract is filtered and concentrated under a gentle stream of nitrogen.
-
The final volume is adjusted with the solvent.
3. GC-MS Instrumental Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-200.
-
Quantification Ion: m/z 108 (molecular ion).
4. Method Validation:
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Spike a blank matrix with a known concentration of this compound at three different levels (low, medium, and high). Analyze the spiked samples and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate spiked samples at a medium concentration level on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the spiked samples on three different days.
-
Calculate the relative standard deviation (%RSD) for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
This method can be a viable alternative, particularly for liquid samples with higher concentrations of this compound and less complex matrices.
1. Preparation of Standard Solutions:
-
Similar to the GC-MS method, prepare a stock solution and a series of working standard solutions in the mobile phase.
2. Sample Preparation (Example: Beverage):
-
Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
3. HPLC-UV Instrumental Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 276 nm.
4. Method Validation:
-
Follow the same validation parameters (linearity, accuracy, precision, LOD, and LOQ) as described for the GC-MS method, using appropriate spiked beverage samples.
Workflow and Pathway Diagrams
The Tale of Two Pyrazines: A Comparative Guide to 2-Ethylpyrazine and 2,5-Dimethylpyrazine in Roasted Aromas
In the intricate world of flavor chemistry, the Maillard reaction is the master artist, painting a rich palette of aromas that define our enjoyment of roasted, baked, and cooked foods. Among the most crucial pigments in this palette are pyrazines, a class of heterocyclic nitrogen-containing compounds responsible for the desirable nutty, roasted, and cocoa-like notes. This guide offers a detailed comparison of two prominent members of this family: 2-ethylpyrazine and 2,5-dimethylpyrazine. We delve into their distinct sensory characteristics, formation pathways, and the analytical methodologies used to study them, providing researchers, scientists, and product development professionals with a comprehensive resource for harnessing their potential in creating appealing roasted aromas.
Sensory Profile: A Subtle Distinction with Significant Impact
While both this compound and 2,5-dimethylpyrazine contribute to the quintessential "roasted" aroma, they possess unique sensory nuances that allow for fine-tuning of flavor profiles.
2,5-Dimethylpyrazine is often described as having a more potent and direct roasted, nutty, and chocolate-like aroma.[1] Its profile is also characterized by earthy and musty notes, reminiscent of roasted peanuts or coffee.[2] In contrast, this compound is perceived as having a slightly milder, more complex aroma with nutty, buttery, and peanut-like characteristics, along with a chocolate-peanut taste.[3] The ethyl group imparts a subtle fruity or sweet nuance that can round out and enhance the overall roasted profile.
The olfactory impact of these compounds is also dictated by their odor detection thresholds. 2,5-Dimethylpyrazine has a significantly lower odor detection threshold in water (800 ppb) compared to this compound (6,000 ppb), indicating that a smaller concentration of 2,5-dimethylpyrazine is required to be perceived.[4] This difference in potency is a critical consideration for flavor chemists aiming to achieve a specific aroma intensity.
Quantitative Comparison of Sensory Thresholds and Concentration in Foods
To provide a clearer picture of their relative impact, the following tables summarize key quantitative data for this compound and 2,5-dimethylpyrazine.
Table 1: Sensory Thresholds
| Compound | Odor Detection Threshold (in water) | Flavor Profile | References |
| This compound | 6,000 ppb | Musty, nutty, buttery, peanut odor; chocolate-peanut taste | [3][4] |
| 2,5-Dimethylpyrazine | 800 ppb | Chocolate, roasted nuts, earthy; chocolate taste | [1][4] |
Table 2: Concentration in Roasted Food Products
| Food Product | This compound (mg/kg) | 2,5-Dimethylpyrazine (mg/kg) | References |
| Roasted Coffee (Ground) | Present (lower concentration than 2,5-dimethylpyrazine) | Present (higher concentration than this compound) | [5][6] |
| Roasted Peanuts | Not explicitly quantified in direct comparison | Predominant pyrazine, highly correlated with roasted peanut aroma | [7][8] |
| Cocoa Beans (Roasted) | Present in a mixture with dimethylpyrazines | Present in a mixture with this compound and 2,6-dimethylpyrazine | [9] |
Formation Pathways: The Maillard Reaction
Both this compound and 2,5-dimethylpyrazine are primarily formed during the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids upon heating.[10] The specific amino acid and sugar precursors, as well as the reaction conditions (temperature, pH, and water activity), significantly influence the type and concentration of pyrazines formed.
The general pathway involves the Strecker degradation of an amino acid, which leads to the formation of an α-aminoketone. The condensation of two α-aminoketone molecules then forms a dihydropyrazine intermediate, which is subsequently oxidized to the corresponding pyrazine.
The structural difference between this compound and 2,5-dimethylpyrazine arises from the specific amino acid precursors. The formation of 2,5-dimethylpyrazine is favored from amino acids that can generate a 2-oxopropanal Strecker aldehyde, such as alanine. The formation of this compound involves precursors that can provide an ethyl group.
Experimental Protocols
Sensory Evaluation
A robust sensory analysis is crucial for characterizing the aroma profiles of these pyrazines. A typical protocol involves a trained sensory panel.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their ability to discriminate between different aroma compounds and their descriptive abilities.
-
Train panelists on the specific aroma attributes associated with roasted products (e.g., nutty, roasted, chocolate, earthy, buttery) using reference standards.
2. Sample Preparation:
-
Prepare solutions of this compound and 2,5-dimethylpyrazine in a neutral solvent (e.g., water or deodorized oil) at various concentrations, including levels above and below their respective odor thresholds.
-
Present samples in coded, identical containers to blind the panelists.
3. Evaluation Method:
-
Employ a quantitative descriptive analysis (QDA) method.
-
Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very intense").
-
Include a reference sample for calibration.
4. Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two pyrazines.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the pyrazines and their sensory attributes.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like pyrazines in food matrices.
1. Sample Preparation:
-
Solid Phase Microextraction (SPME): A solvent-free, sensitive, and widely used technique for extracting volatiles from the headspace of a sample.
-
Place a known amount of the food sample (e.g., ground coffee, cocoa powder) in a sealed vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature and time to allow for the adsorption of volatile compounds.
-
-
Solvent Extraction: A traditional method involving the extraction of the sample with an organic solvent followed by concentration.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWax).
-
Oven Temperature Program: A programmed temperature ramp to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C and ramp up to 240°C.
-
Injector: Splitless or split injection, depending on the concentration of the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Identification: Compare the mass spectra of the eluted compounds with a reference library (e.g., NIST, Wiley).
-
Quantification: Use an internal standard (e.g., a deuterated pyrazine analog) and create a calibration curve for accurate quantification.[5]
-
Conclusion
The choice between this compound and 2,5-dimethylpyrazine in creating roasted aromas is a matter of nuanced control. 2,5-Dimethylpyrazine offers a potent, direct roasted and nutty character, while this compound provides a milder, more complex profile with subtle buttery and sweet undertones. Their different odor thresholds and formation pathways underscore the importance of understanding their individual contributions to the overall flavor profile. By employing rigorous sensory evaluation and precise analytical techniques, researchers and product developers can effectively leverage the distinct characteristics of these two key pyrazines to craft appealing and authentic roasted aromas in a wide array of food products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to: Peanut Aroma Compounds - HBG [hawaiibevguide.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 2-Ethylpyrazine content in different coffee roasts
A Comparative Analysis of 2-Ethylpyrazine Content in Different Coffee Roasts
The aroma of roasted coffee is a complex symphony of volatile compounds, with pyrazines playing a pivotal role in imparting the characteristic nutty, roasted, and earthy notes. Among these, this compound is a significant contributor to the overall flavor profile. The concentration of this aromatic compound is intricately linked to the roasting process, with the degree of roast having a profound impact on its formation and prevalence. This guide provides a comparative analysis of this compound content across different coffee roasts, supported by experimental data and detailed methodologies.
The Influence of Roasting on this compound Formation
Pyrazines, including this compound, are primarily formed during coffee roasting through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2][3] The time and temperature of the roast are critical factors that dictate the extent of this reaction and, consequently, the concentration of various aromatic compounds.[4][5][6][7]
Generally, as the roasting process progresses from a light to a medium roast, the concentration of many pyrazines, including this compound, tends to increase. However, in darker roasts, the concentration of some of these compounds may plateau or even decrease due to degradation at higher temperatures.[5][7][8] As the roasting degree intensifies, some pyrazines can be associated with a "black roast defect," characterized by harsh and fermented flavors.[1][4]
Quantitative Comparison of this compound in Different Roasts
The following table summarizes the quantitative data on this compound and other major alkylpyrazines found in various coffee roasts from a representative study. The data is presented as a percentage of the total volatile chemicals identified in the coffee extracts.
| Compound | Light Roast (%) | Medium Roast (%) | City Roast (%) | French Roast (%) |
| This compound | 0.13 | 0.19 | 0.15 | 0.16 |
| 2-Methylpyrazine | 0.94 | 1.48 | 1.95 | 2.89 |
| 2,5-Dimethylpyrazine | 0.22 | 0.35 | 0.44 | 0.58 |
| 2,6-Dimethylpyrazine | 0.18 | 0.28 | 0.35 | 0.46 |
| 2-Ethyl-6-methylpyrazine | 0.15 | 0.21 | 0.29 | 0.42 |
| 2-Ethyl-5-methylpyrazine | 0.11 | 0.16 | 0.22 | 0.31 |
| 2,3,5-Trimethylpyrazine | 0.09 | 0.14 | 0.18 | 0.25 |
Data adapted from a study by Moon et al. (2021) on Ethiopian coffee beans.[8]
Another study utilizing Stable Isotope Dilution Analysis (SIDA) found that the total concentration of alkylpyrazines in commercially available ground coffee ranged from 82.1 to 211.6 mg/kg.[3][9][10] Within this, 2-methylpyrazine was the most abundant, followed by 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, and then this compound.[3][9][10][11][12]
Experimental Protocols
The quantification of this compound and other volatile compounds in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS).[7][13] A more precise method for quantification is the Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS.[3][9][10][11]
Sample Preparation and Extraction
-
Grinding: Roasted coffee beans are ground to a consistent particle size to ensure uniform extraction.
-
Extraction: A known weight of ground coffee is subjected to extraction. Common methods include:
-
Solvent Extraction: Dichloromethane is a frequently used solvent for extracting volatile compounds.[11]
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique involves placing the sample in a sealed vial and gently heating it to release volatile compounds into the headspace. A fiber coated with a sorbent material is then exposed to the headspace to adsorb the analytes.[7]
-
-
Internal Standard Addition: For quantitative analysis, a known amount of an isotopically labeled internal standard (e.g., 2-methylpyrazine-d6) is added to the sample before extraction.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: The extracted sample is injected into the GC system.
-
Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase in a capillary column (e.g., RTX-5MS).[7]
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the formation pathway of this compound, a typical experimental workflow, and a comparison of its relative content in different roasts.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalrpfoods.com [journalrpfoods.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of 2-Ethylpyrazine
A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Ethylpyrazine. This report outlines the methodologies, comparative performance data, and experimental workflows for both analytical techniques.
The accurate quantification of volatile and semi-volatile organic compounds is critical in various fields, including flavor and fragrance analysis, food science, and pharmaceutical development. This compound, a key aroma compound found in many roasted and fermented products, requires robust and reliable analytical methods for its identification and quantification.[1][2] This guide provides a comprehensive comparison of two of the most powerful analytical techniques, HPLC and GC-MS, for the analysis of this compound.
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired level of specificity. While GC-MS is often the preferred method for volatile compounds like pyrazines due to its high sensitivity and specificity, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is not desirable.[3]
A study comparing a GC-MS method to an HPLC-DAD method for the analysis of pyrazines in pyrolysis oils found that while both methods could quantify the analytes, the GC-MS results were more accurate due to spectral interference observed in the LC-DAD analysis.[3] However, the precision, as indicated by the relative standard deviation (RSD), was found to be slightly better for the HPLC-DAD method.[3]
The following table summarizes the key validation parameters for both HPLC and GC-MS methods based on available literature.
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure based on common practices for the analysis of pyrazines.
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, 0.2% solution in water and ACN.[3]
-
This compound standard, ≥98% purity.[2]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.2% formic acid in acetonitrile (A) and 0.2% formic acid in water (B).[3]
-
Gradient: Start with 5% A and 95% B, increasing to 90% A and 10% B over 15 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 270 nm).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For solid samples, perform a solvent extraction. For liquid samples, a simple dilution may be sufficient. Filter all samples and standards through a 0.45 µm filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a generalized procedure based on established methods for pyrazine analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A capillary column suitable for volatile compounds, such as a DB-5ms or DB-WAX.[4][5]
2. Reagents and Standards:
-
Helium, as the carrier gas.
-
This compound standard, ≥98% purity.[2]
-
A suitable solvent for dilution (e.g., methanol or dichloromethane).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.[6]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Hold at 60 °C for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.[4]
-
Carrier Gas Flow: 1 mL/min (constant flow).[5]
-
Transfer Line Temperature: 250 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.[7]
-
Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For solid samples, headspace or solid-phase microextraction (SPME) can be used. For liquid samples, liquid-liquid extraction or direct injection may be appropriate.
5. Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration in samples from this calibration curve.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and GC-MS.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace analysis and unambiguous identification.[8] However, HPLC can be a valuable alternative, particularly for samples in complex matrices where minimal sample preparation is desired and when coupled with a highly selective detector. The choice of method should be guided by the specific analytical requirements of the study, including the desired limits of detection, the nature of the sample matrix, and the available instrumentation. For robust analytical data, cross-validation of results between the two techniques is highly recommended.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031849) [hmdb.ca]
- 2. 2-エチルピラジン ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive overview of the genotoxicity and safety profile of 2-Ethylpyrazine and structurally related pyrazine derivatives used as flavoring agents. The information is intended for researchers, scientists, and professionals in drug development and food safety.
Regulatory Safety Assessment
Comparative Genotoxicity Data
While specific genotoxicity studies on this compound are not extensively published, data from structurally similar pyrazine compounds provide insights into the potential genotoxicity of this chemical class. Generally, pyrazines are non-mutagenic in bacterial assays but have shown some evidence of clastogenicity in mammalian cell assays in vitro, although the relevance of these findings to human health is often considered low[5][6].
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |
| 2-Ethyl-3-methylpyrazine | Genotoxicity Assessment | Read-across from 2,3,5-trimethylpyrazine | Not applicable | Non-genotoxic | [7] |
| 2,3,5-Trimethylpyrazine | In Vitro Micronucleus Test | Mammalian Cells | With and without | Negative (Non-clastogenic) | [7] |
| Structurally Similar Pyrazines | Bacterial Assays (e.g., Ames Test) | Salmonella typhimurium | With and without | Non-mutagenic | [5] |
| Structurally Similar Pyrazines | Mammalian Cell Assays | Chinese Hamster Ovary (CHO) cells | With and without | Clastogenic | [5] |
| Structurally Similar Pyrazines | Saccharomyces cerevisiae Assay | Yeast Cells | Not specified | Positive | [5][6] |
Experimental Protocols for Genotoxicity Assays
Standardized protocols are crucial for the reliable assessment of genotoxicity. Below are detailed methodologies for key in vitro assays.
Objective: To evaluate the potential of a substance to induce gene mutations (point mutations and frameshift mutations) in bacteria.
Methodology:
-
Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations[8]. These strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine for Salmonella) for growth due to a mutation in the synthesis pathway[9].
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as some chemicals only become mutagenic after metabolism[8].
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, along with negative (solvent) and positive controls[10]. Two primary methods are used: the plate incorporation method and the pre-incubation method[8].
-
Incubation: The bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine) and incubated at 37°C for 48-72 hours[10].
-
Scoring: Only bacteria that undergo a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the negative control[11].
-
Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the background level[12].
Objective: To detect damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells, are cultured[13][14].
-
Exposure: The cultured cells are treated with at least three concentrations of the test substance for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (equivalent to 1.5-2 normal cell cycles) without S9[13].
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored[15][16].
-
Harvesting and Staining: After the exposure period, cells are harvested, fixed, and stained with a DNA-specific dye such as Giemsa or a fluorescent stain[13].
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration[15][16].
-
Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells[13].
Objective: To identify substances that cause structural damage to chromosomes (clastogenicity)[17].
Methodology:
-
Cell Culture: Established cell lines (e.g., CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[17][18].
-
Exposure: Cell cultures are exposed to the test substance at various concentrations for different durations, typically with and without an S9 metabolic activation system[17][18].
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine or colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis, which is when chromosomes are most condensed and visible[19].
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides[19].
-
Analysis: The slides are stained, and metaphase cells are analyzed under a microscope to identify and quantify structural chromosomal aberrations, such as breaks, gaps, and exchanges[20][21].
-
Evaluation: A test substance is considered clastogenic if it produces a statistically significant and dose-dependent increase in the number of cells with chromosomal aberrations[18].
Visualized Workflows and Pathways
Caption: Workflow for in vitro genotoxicity testing.
Caption: Decision logic for safety assessment.
References
- 1. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO | JECFA [apps.who.int]
- 3. JECFA Evaluations-2-ACETYL-3-ETHYLPYRAZINE- [inchem.org]
- 4. femaflavor.org [femaflavor.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. fda.gov [fda.gov]
- 13. criver.com [criver.com]
- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Chromosome Aberration Test — MB Biosciences [mbbiosciences.com]
- 19. google.com [google.com]
- 20. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
A Comparative Guide to Differentiating Pyrazine Isomers Using Advanced Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical analytical challenge. Compounds with identical molecular formulas but different structural arrangements can exhibit vastly different chemical, physical, and biological properties. This guide provides an objective comparison of advanced spectroscopic techniques for differentiating 2-ethylpyrazine from its structural isomers, specifically the dimethylpyrazines (2,3-, 2,5-, and 2,6-dimethylpyrazine), all of which share the molecular formula C₆H₈N₂. We present supporting experimental data, detailed methodologies, and a logical workflow to aid in the selection of the most appropriate analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the pyrazine isomer mixture in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 10-100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C and operated in splitless or split mode depending on the concentration.
-
Gas Chromatography: Separation is achieved on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometry: The column outlet is interfaced with a mass spectrometer. Electron Ionization (EI) at 70 eV is standard. The ion source temperature is typically set to 230°C and the quadrupole to 150°C. Mass spectra are acquired over a range of m/z 40-300.
Data Presentation: GC-MS Comparison
While the mass spectra of these positional isomers are nearly identical, making differentiation by MS alone unfeasible, their differing boiling points and polarities result in distinct GC retention times.[1][2]
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Typical Retention Index (DB-5) |
| This compound | 108.14 | 107 (M-1) , 108 (M+), 80, 53, 52[3] | ~980 |
| 2,3-Dimethylpyrazine | 108.14 | 108 (M+), 67, 42 | ~965 |
| 2,5-Dimethylpyrazine | 108.14 | 108 (M+), 42 (Base Peak) , 67, 53 | ~960 |
| 2,6-Dimethylpyrazine | 108.14 | 108 (M+), 42, 67, 53 | ~962 |
Note: Retention indices are approximate and can vary based on the specific column and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of isomers in a pure form.[4] By mapping the unique magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides unambiguous information about the molecular symmetry, connectivity, and the precise arrangement of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet), and integration values. Advanced 2D NMR techniques like COSY and HMBC can be used to confirm assignments.[4]
Data Presentation: ¹H NMR Comparison
| Compound | Symmetry | ¹H Chemical Shifts (δ, ppm in CDCl₃) |
| This compound | Asymmetric | ~8.50 (s, 1H), ~8.40 (s, 1H), ~8.38 (s, 1H), ~2.82 (q, 2H), ~1.34 (t, 3H)[3] |
| 2,3-Dimethylpyrazine | Symmetric | ~8.35 (s, 2H), ~2.55 (s, 6H) |
| 2,5-Dimethylpyrazine | Symmetric | ~8.33 (s, 2H), ~2.51 (s, 6H)[5] |
| 2,6-Dimethylpyrazine | Symmetric | ~8.26 (s, 2H), ~2.53 (s, 6H)[6] |
Data Presentation: ¹³C NMR Comparison
| Compound | Symmetry | ¹³C Chemical Shifts (δ, ppm in CDCl₃) |
| This compound | Asymmetric | ~158.9, ~144.2, ~144.0, ~142.2, ~28.7, ~13.4[3] |
| 2,3-Dimethylpyrazine | Symmetric | ~148.5 (2C), ~143.0 (2C), ~21.0 (2C) |
| 2,5-Dimethylpyrazine | Symmetric | ~150.6 (2C), ~143.5 (2C), ~21.0 (2C)[5] |
| 2,6-Dimethylpyrazine | Symmetric | ~152.7 (2C), ~141.5 (2C), ~21.5 (2C)[6] |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.[7] While both are forms of vibrational spectroscopy, they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, whereas Raman spectroscopy detects vibrations that cause a change in polarizability.[7] These differences make them complementary techniques.
Experimental Protocol: FTIR/Raman Analysis
-
FTIR (ATR): Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16-32 scans.
-
Raman: Place the neat liquid sample in a glass vial or NMR tube. Excite the sample with a monochromatic laser (e.g., 785 nm). Collect the scattered light and analyze it to generate the Raman spectrum.
Data Presentation: Vibrational Spectroscopy Comparison
The primary differences between isomers are often found in the "fingerprint region" (<1500 cm⁻¹), where complex skeletal vibrations are sensitive to the overall molecular symmetry.[8]
| Compound | Key FTIR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| This compound | C-H stretch (~2970), Ring modes (~1550, 1480, 1150), C-H bend (~860) | Ring breathing (~1030), C-H in-plane bend (~1250) |
| 2,3-Dimethylpyrazine | C-H stretch (~2930), Ring modes (~1540, 1440, 1160), C-H bend (~870) | Ring breathing (~1020), C-H in-plane bend (~1230) |
| 2,5-Dimethylpyrazine | C-H stretch (~2925), Ring modes (~1550, 1490, 1170), C-H bend (~830) | Ring breathing (~1015), C-H in-plane bend (~1220) |
| 2,6-Dimethylpyrazine | C-H stretch (~2920), Ring modes (~1545, 1450, 1155), C-H bend (~850) | Ring breathing (~1025), C-H in-plane bend (~1225) |
Note: Specific peak positions are illustrative and based on data for similar pyrazine structures.[9][10] Subtle shifts in these regions allow for differentiation.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the identification of an unknown pyrazine isomer from a complex mixture.
Caption: Workflow for pyrazine isomer identification.
Conclusion and Summary
Differentiating this compound from its dimethylpyrazine isomers requires a strategic application of advanced spectroscopic techniques. No single method is universally superior; the optimal choice depends on the analytical goal, sample purity, and available instrumentation.
-
GC-MS is ideal for separating isomers in a mixture and providing preliminary identification based on retention time and mass spectra. It is fast and highly sensitive.
-
NMR Spectroscopy is the gold standard for unambiguous structural elucidation of pure isomers. The distinct number of signals and chemical shifts arising from molecular symmetry provides definitive identification.
-
Vibrational Spectroscopy (FTIR & Raman) offers a rapid, non-destructive method for differentiating pure isomers based on their unique vibrational fingerprints, which is particularly useful for quality control and process monitoring.
For comprehensive characterization, especially in complex matrices encountered in pharmaceutical and flavor chemistry research, a multi-technique approach is recommended. A typical workflow involves using GC-MS for initial separation and screening, followed by NMR analysis of isolated fractions for definitive structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 2-Methylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensory Panel Validation: Quantifying 2-Ethylpyrazine's Contribution to Food Aroma
A Comparative Guide for Researchers and Flavor Scientists
In the complex world of food aroma, pyrazines are key contributors to the desirable roasted, nutty, and savory notes that define many cooked products. Among these, 2-Ethylpyrazine is a significant compound, valued for its characteristic nutty and cocoa-like aroma. This guide provides a framework for the sensory panel validation of this compound's contribution to food aroma, offering a comparison with other representative aroma compounds and detailing the experimental protocols necessary for such an evaluation.
Comparative Analysis of Aroma Compounds
To objectively assess the sensory impact of this compound, it is essential to compare its performance against other aroma compounds commonly found in similar food matrices. This comparison typically involves determining sensory thresholds and characterizing the aroma profile through descriptive analysis.
Table 1: Sensory Attributes of this compound and Alternative Aroma Compounds
| Compound | Chemical Class | Predominant Aroma Descriptors | Typical Food Matrix |
| This compound | Pyrazine | Nutty, roasted, cocoa, earthy, musty[1][2] | Roasted nuts, coffee, baked goods, cocoa products[1][3] |
| 2,3-Dimethylpyrazine | Pyrazine | Roasted, nutty, chocolate, coffee | Coffee, roasted peanuts, potato chips |
| 2-Acetyl-1-pyrroline | Pyrroline | Popcorn, roasted, cracker-like | Baked goods, popcorn |
| Furaneol | Furan | Caramel, sweet, fruity | Fruits, processed foods |
| Vanillin | Phenolic aldehyde | Vanilla, sweet, creamy | Baked goods, confectionery |
Table 2: Odor Detection Thresholds of Selected Aroma Compounds
The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[4] A lower threshold indicates a more potent aroma compound. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound in a food by its odor threshold, is a measure of its contribution to the overall aroma.[4][5][6] An OAV greater than 1 suggests a significant contribution.[4]
| Compound | Odor Detection Threshold (in water) | Odor Detection Threshold (in oil) |
| This compound | 35 ppm[7] | Data not readily available |
| 2,3-Dimethylpyrazine | 35 ppm[7] | Data not readily available |
| 2-Acetyl-1-pyrroline | 0.1 ppb | Data not readily available |
| Furaneol | 0.5 ppb | Data not readily available |
| Vanillin | 20 ppb | Data not readily available |
Note: Odor thresholds can vary significantly depending on the medium (e.g., water, oil, air) and the specific methodology used for determination.
Experimental Protocols for Sensory Panel Validation
A robust sensory evaluation program is critical for validating the contribution of this compound to a food's aroma. The following are detailed methodologies for key experiments.
Protocol 1: Odor Threshold Determination using the 3-Alternative Forced-Choice (3-AFC) Method
This method is used to determine the concentration at which a panelist can reliably detect a difference between a sample containing the odorant and two blank samples.
Objective: To determine the odor detection threshold of this compound in a specific food matrix.
Materials:
-
This compound (food grade)
-
Deodorized base food matrix (e.g., water, vegetable oil, unsalted cracker)
-
Odor-free sample containers
-
Panelist booths with controlled lighting and ventilation[3]
Procedure:
-
Panelist Selection and Training: Select 15-30 panelists who have been screened for their ability to detect the target aroma.[8] Train them on the 3-AFC procedure.
-
Sample Preparation: Prepare a series of dilutions of this compound in the food matrix, starting from a concentration well below the expected threshold and increasing in logarithmic steps.
-
Test Administration:
-
Present each panelist with a set of three samples: two are blanks (matrix only) and one contains a specific concentration of this compound.[9][10]
-
The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[10]
-
Instruct panelists to sniff each sample from left to right and identify the "odd" or different sample.[10]
-
-
Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample multiple times. The group threshold is typically calculated as the geometric mean of the individual thresholds. Statistical analysis, such as the chi-square test, can be used to determine if the number of correct responses is significantly different from chance (1/3 probability).[10]
Protocol 2: Aroma Profile Characterization using Descriptive Analysis
Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product by a trained panel.[11][12][13][14]
Objective: To characterize the aroma profile of a food product with and without the addition of this compound and compare it to alternatives.
Materials:
-
Food product base
-
This compound and other comparison aroma compounds
-
Reference standards for various aroma attributes (e.g., nutty, roasted, cocoa)
-
Sensory evaluation software for data collection
Procedure:
-
Panelist Training: A panel of 8-12 individuals is extensively trained to recognize and quantify a wide range of aroma attributes.[2] This includes developing a common lexicon of descriptive terms.[12]
-
Lexicon Development: The panel, with the guidance of a panel leader, develops a list of specific aroma attributes relevant to the product and the compounds being tested (e.g., "roasted peanut," "dark chocolate," "earthy").
-
Sample Evaluation:
-
Panelists evaluate the food product with a known concentration of this compound, the base product alone, and the product with alternative aroma compounds.
-
Each attribute in the lexicon is rated on an intensity scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).
-
-
Data Analysis: The intensity ratings are averaged across panelists to create an aroma profile for each sample. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the aroma profiles of the different samples.
Protocol 3: Discrimination Testing using the Triangle Test
The triangle test is a simple and effective method to determine if a sensory difference exists between two products.[8][9][15][16]
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in the overall aroma of a food product.
Materials:
-
Food product base
-
This compound
-
Identical, coded sample cups
Procedure:
-
Sample Preparation: Prepare two sets of samples: the food product base (A) and the food product base with a specific concentration of this compound (B).
-
Test Administration:
-
Present each panelist with three coded samples. Two samples are identical (e.g., A, A) and one is different (e.g., B).[9][10]
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) are randomized across the panelists.[10]
-
Panelists are asked to identify the sample that is different from the other two.
-
-
Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant, indicating that a perceivable difference exists between the two products.[9]
Visualizing the Sensory Validation Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Experimental workflow for sensory panel validation of this compound.
Relationship Between Instrumental and Sensory Analysis
While sensory panels provide invaluable data on human perception, instrumental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), is essential for quantifying the concentration of volatile compounds.[17][18] The integration of both approaches provides a comprehensive understanding of aroma.
Caption: Correlation of instrumental and sensory analysis for aroma evaluation.
By employing these rigorous sensory evaluation protocols and integrating the data with instrumental analysis, researchers and flavor scientists can effectively validate and quantify the specific contribution of this compound to the overall aroma of a wide range of food products. This systematic approach allows for objective comparisons with alternative aroma compounds, facilitating informed decisions in product development and flavor optimization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]
- 4. The Use of Odor Activity Values (OAV) - FoodWrite [foodwrite.co.uk]
- 5. Odour activity value - Wikipedia [en.wikipedia.org]
- 6. odournet.com [odournet.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. scribd.com [scribd.com]
- 10. Triangle Test [sensorysociety.org]
- 11. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]
- 12. IRIS: INTERNATIONAL RESOURCES FOR INSIGHTS AND SOLUTIONS, LLCHow to train a descriptive analysis panel and sensory panels. [iris-consulting.net]
- 13. Descriptive Sensory Analysis | Center for Dairy Research [cdr.wisc.edu]
- 14. Descriptive Analysis [sensorysociety.org]
- 15. How to Do a Triangle Taste Test Using Cheese Puffs - Food & Drink Resources [foodanddrinkresources.com]
- 16. Difference Testing [ndfs.byu.edu]
- 17. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparing the efficacy of 2-Ethylpyrazine as an insect semiochemical to other pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Ethylpyrazine as an insect semiochemical against other pyrazine derivatives. The information presented is based on available experimental data, offering an objective analysis of its performance in mediating insect behavior. This document is intended to assist researchers and professionals in the fields of chemical ecology, pest management, and drug development in making informed decisions regarding the selection and application of pyrazine-based semiochemicals.
Data Presentation: Quantitative Comparison of Pyrazine Efficacy
The following table summarizes quantitative data from a key study investigating the behavioral responses of Drosophila melanogaster larvae to a panel of pyrazine compounds. The Response Index (RI) indicates the strength of attraction, where a value of 1 signifies complete attraction and 0 indicates no preference.
| Pyrazine Compound | Chemical Structure | Response Index (RI) ± SEM (n=6) |
| This compound | C₆H₈N₂ | 0.80 ± 0.04 |
| 2,3-Dimethylpyrazine | C₆H₈N₂ | 0.73 ± 0.05 |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 0.68 ± 0.06 |
| 2,6-Dimethylpyrazine | C₆H₈N₂ | 0.65 ± 0.07 |
| 2-Methylpyrazine | C₅H₆N₂ | 0.08 ± 0.10 |
| Pyrazine | C₄H₄N₂ | 0.15 ± 0.08 |
| Tetramethylpyrazine | C₈H₁₂N₂ | 0.45 ± 0.09 |
| 2-Acetylpyrazine | C₆H₆N₂O | 0.35 ± 0.11 |
| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 0.28 ± 0.09 |
Data sourced from a study on Drosophila larvae behavioral responses. A higher Response Index indicates a stronger attraction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Behavioral Bioassay: Two-Choice Olfactometer
This protocol is designed to assess the behavioral response of insects to volatile compounds in a controlled environment.
1. Olfactometer Setup:
- A Y-tube or a four-arm olfactometer is utilized. The apparatus is typically made of glass or acrylic to prevent odor absorption.
- Purified and humidified air is passed through two or more arms of the olfactometer at a constant flow rate.
- One arm contains the test odorant (e.g., this compound diluted in a solvent), while the other arm(s) contain the solvent control.
2. Insect Preparation:
- Insects are reared under controlled conditions (temperature, humidity, and photoperiod) to ensure uniformity.
- Prior to the assay, insects may be starved for a specific period to increase their motivation to respond to food-related cues.
- A single insect is introduced at the base of the olfactometer.
3. Data Collection and Analysis:
- The time the insect spends in each arm of the olfactometer is recorded over a set period.
- Alternatively, the first choice of the insect into an arm is recorded.
- The Response Index (RI) is calculated as: RI = (Number of insects in test arm - Number of insects in control arm) / Total number of insects.
- Statistical analysis (e.g., Chi-square test or t-test) is used to determine if the observed preference is statistically significant.
Electrophysiological Assay: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to a specific volatile compound, providing a measure of its olfactory sensitivity.
1. Antenna Preparation:
- An antenna is carefully excised from a live, immobilized insect.
- The base and the tip of the antenna are placed in contact with two electrodes containing a conductive saline solution.
2. Odor Delivery:
- A constant stream of purified and humidified air is passed over the antennal preparation.
- A puff of air containing a known concentration of the test pyrazine is injected into the airstream for a short duration (e.g., 0.5 seconds).
3. Signal Recording and Analysis:
- The change in electrical potential (depolarization) across the antenna is recorded using an amplifier and a computer.
- The amplitude of the EAG response (in millivolts) is measured.
- The responses to different pyrazines at various concentrations are compared to determine the relative sensitivity of the antenna to each compound.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway for the detection of odorants, such as pyrazines, in insects.
Safety Operating Guide
Proper Disposal of 2-Ethylpyrazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethylpyrazine, a flammable liquid and harmful compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with waste management regulations.
This compound (CAS No. 13925-00-3) requires careful handling and disposal due to its hazardous properties, including flammability and potential health risks upon ingestion or inhalation.[1][2] Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure a safe laboratory environment.
Summary of Key Hazard and Disposal Information
The following table summarizes essential quantitative data for this compound, critical for its safe handling and disposal.
| Property | Value | Citations |
| CAS Number | 13925-00-3 | [1][2] |
| Hazard Class | Flammable Liquid (Category 3) | [3][4] |
| Flash Point | 42.8 °C (109.0 °F) Closed Cup | [4] |
| Hazard Statements | H226, H302, H315, H319, H335 | [1][2] |
| Disposal Consideration | Dispose of as hazardous waste. | [3][5] |
Hazard Statement Key:
-
H319: Causes serious eye irritation.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1 Required PPE: Before handling this compound waste, ensure you are wearing appropriate personal protective equipment, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.[1][2]
- A lab coat or other protective clothing.[1][2] 1.2 Ventilation: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4] 1.3 Ignition Sources: this compound is flammable.[1][3] Ensure there are no open flames, sparks, or hot surfaces near the waste handling area.[1][4] Use only non-sparking tools.[1][3]
2.0 Waste Collection and Storage
2.1 Waste Container:
- Use a designated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with flammable organic liquids.
- The container should be clearly labeled as "Hazardous Waste," "Flammable," and "this compound." 2.2 Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored away from strong oxidizing agents and strong acids.[3] 2.3 Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[1][2] The storage area should be away from heat and ignition sources.[6]
3.0 Disposal Pathway
3.1 Institutional Guidelines: Consult and adhere to your institution's specific hazardous waste management guidelines. Your Environmental Health and Safety (EHS) department will provide protocols for waste pickup and disposal. 3.2 Licensed Waste Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5][7] 3.3 Regulatory Compliance: Waste disposal procedures must comply with all local, regional, and national environmental regulations.[1][4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2-Ethylpyrazine
Essential Safety and Handling Guide for 2-Ethylpyrazine
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 13925-00-3 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Flash Point | 43 °C / 109.4 °F | [3] |
| Hazard Classifications | Flammable liquid (Category 3), Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes skin irritation (Category 2), Causes serious eye irritation/damage (Category 1/2A), May cause respiratory irritation. | [1][2][4] |
| Signal Word | Danger or Warning | [3][4] |
Hazard Statements
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is required.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][4] Use explosion-proof electrical and ventilating equipment.[1][2]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][4] Use only non-sparking tools.[1][4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles or a face shield.[1][2] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) are mandatory.[1]
-
Skin and Body Protection: A laboratory coat is required.[2] For larger quantities or in case of a potential splash, an impervious apron is recommended.[4]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[1]
Handling Procedure
-
Container Handling: Keep the container tightly closed when not in use.[1][2]
-
Dispensing: When transferring, pour slowly to minimize splashing and vapor generation.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[1][4] Wash hands thoroughly after handling.[2]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material such as sand, silica gel, or universal binder.[3][5] Place the absorbed material into a suitable, labeled container for disposal.[3]
-
Large Spills: Evacuate the area immediately.[1] Remove all ignition sources.[3] Ventilate the area.[1] Contain the spill if it is safe to do so.[4]
-
Personal Contamination:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a comfortable breathing position.[1][2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2] Seek immediate medical attention.[2][6]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a dedicated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.[1][2]
-
Disposal: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][4] This should be done through an approved waste disposal plant.[2] Do not dispose of it down the drain.[3]
Experimental Workflow and Safety Protocol
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
